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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity Screening of (R)-5-Bromo-6-methyl-1-aminoindane

Executive Summary The indane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, antiviral, and central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, antiviral, and central nervous system (CNS) effects.[1][2][3][4] This guide outlines a comprehensive, multi-tiered biological activity screening cascade for the novel compound, (R)-5-Bromo-6-methyl-1-aminoindane. Drawing from the known pharmacology of related aminoindane analogs, which often interact with monoamine transporters and receptors, this screening strategy is logically designed to first identify the primary molecular target and then systematically evaluate the compound's therapeutic potential and preclinical safety profile.[5][6] The initial focus is on the serotonin 5-HT2C receptor, a key target for the treatment of obesity and various psychiatric disorders, given that many aminoindanes exhibit activity at serotonin receptors.[5][7][8][9] This document provides detailed, field-proven protocols and the scientific rationale behind each stage of the proposed investigation, intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Screening (R)-5-Bromo-6-methyl-1-aminoindane

The 1-aminoindane moiety is a core component of several biologically active compounds.[10] While the specific biological activity of (R)-5-Bromo-6-methyl-1-aminoindane is uncharacterized, its structural similarity to known psychoactive substances, such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI), suggests a high probability of interaction with CNS targets, particularly monoamine systems.[5][6]

A primary hypothesis for the activity of this compound is the modulation of the serotonin 5-HT2C receptor. The 5-HT2C receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS, is a critical regulator of mood, appetite, and cognition.[7] Agonism at the 5-HT2C receptor is a clinically validated mechanism for weight loss, as it enhances satiety and reduces food intake.[8][9][11] The pivotal role of the hypothalamus in appetite control, where 5-HT2C receptors are abundant, underscores this connection.[9][12] Furthermore, 5-HT2C receptor agonists have shown therapeutic potential for obsessive-compulsive disorder and depression.[13][14]

Therefore, this screening guide is built upon the central hypothesis that (R)-5-Bromo-6-methyl-1-aminoindane is a 5-HT2C receptor agonist. The proposed workflow is designed to rigorously test this hypothesis, assess the compound's selectivity, and evaluate its potential as a therapeutic agent for obesity.

G cluster_0 Hypothesis Generation cluster_1 Therapeutic Rationale Compound (R)-5-Bromo-6-methyl-1-aminoindane Structural_Analogs Known Aminoindane Derivatives (e.g., MDAI, 5-IAI) Compound->Structural_Analogs Structural Similarity Hypothesis Primary Hypothesis: 5-HT2C Receptor Agonist Structural_Analogs->Hypothesis Known CNS Activity Target 5-HT2C Receptor Hypothesis->Target Therapeutic_Areas Obesity Psychiatric Disorders Target->Therapeutic_Areas Clinical Relevance

Caption: Logical framework for the proposed screening of (R)-5-Bromo-6-methyl-1-aminoindane.

Tier 1: Primary In Vitro Screening - Target Identification and Functional Characterization

The initial phase of screening is designed to determine if (R)-5-Bromo-6-methyl-1-aminoindane interacts with the 5-HT2C receptor and to characterize the nature of this interaction (i.e., agonist, antagonist, or inverse agonist).

Radioligand Binding Assay: Assessing Affinity for the 5-HT2C Receptor

This assay quantifies the affinity of the test compound for the human 5-HT2C receptor. It is a competitive binding assay where the compound competes with a known radiolabeled ligand for binding to the receptor.

Protocol:

  • Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [³H]-Mesulergine, a high-affinity 5-HT2C receptor antagonist.

  • Procedure: a. Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]-Mesulergine (e.g., 0.5 nM) and varying concentrations of (R)-5-Bromo-6-methyl-1-aminoindane (e.g., 0.1 nM to 100 µM). b. The incubation is carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for 60 minutes at 25°C. c. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. d. Wash the filters three times with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: a. Determine non-specific binding in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM mianserin). b. Specific binding is calculated as total binding minus non-specific binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration. d. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. e. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

Activation of the Gq-coupled 5-HT2C receptor leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[7] This assay measures the compound's ability to elicit this response.

Protocol:

  • Cell Line: Use a stable cell line co-expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator. CHO-K1 or HEK293 cells are suitable hosts.

  • Procedure: a. Plate the cells in a 96- or 384-well black, clear-bottom microplate and culture overnight. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C). c. Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). d. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). e. Add varying concentrations of (R)-5-Bromo-6-methyl-1-aminoindane to the wells and measure the change in fluorescence intensity over time. f. Use a known 5-HT2C agonist (e.g., Ro 60-0175) as a positive control.[15]

  • Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve. b. Plot the response against the logarithm of the compound concentration. c. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy relative to the positive control) using non-linear regression.

ParameterAssayDescriptionExpected Outcome for a 5-HT2C Agonist
Affinity Radioligand BindingMeasures how strongly the compound binds to the 5-HT2C receptor.Low Ki value (nM range)
Potency Calcium Flux AssayMeasures the concentration of the compound required to produce a functional effect.Low EC₅₀ value (nM to low µM range)
Efficacy Calcium Flux AssayMeasures the maximal response the compound can produce relative to a full agonist.High Emax value (close to 100%)

Tier 2: Secondary In Vitro Screening - Selectivity and Off-Target Liability

A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize side effects. Activation of the closely related 5-HT2A and 5-HT2B receptors can lead to hallucinations and cardiac valvulopathy, respectively, and must be avoided.[8]

G cluster_0 In Vitro Screening Cascade Start Compound: (R)-5-Bromo-6-methyl-1-aminoindane Primary Tier 1: Primary Screening - 5-HT2C Binding (Ki) - 5-HT2C Functional (EC₅₀, Emax) Start->Primary Assess Primary Target Secondary Tier 2: Selectivity Screening - 5-HT2A & 5-HT2B Binding - 5-HT2A & 5-HT2B Functional Primary->Secondary Evaluate Selectivity Safety Tier 2: Safety Screening - CYP450 Inhibition - hERG Channel Assay Secondary->Safety Assess Off-Target Liability InVivo Tier 3: In Vivo Efficacy - Rodent Obesity Model Safety->InVivo Test In Vivo Efficacy G cluster_0 5-HT2C Receptor Signaling Pathway Agonist (R)-5-Bromo-6-methyl-1-aminoindane (Hypothesized Agonist) Receptor 5-HT2C Receptor Agonist->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium ↑ [Ca²⁺]i IP3->Calcium Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Reduced Appetite) Calcium->Response PKC->Response

Caption: The Gq-coupled signaling pathway of the 5-HT2C receptor.

Conclusion

This technical guide presents a logical, stepwise approach to the biological activity screening of (R)-5-Bromo-6-methyl-1-aminoindane. The strategy is grounded in the established pharmacology of related compounds and focuses on the high-value therapeutic target, the 5-HT2C receptor. By systematically progressing from in vitro target identification and selectivity profiling to in vitro safety assessment and finally to in vivo efficacy models, this cascade provides a robust framework for determining the compound's therapeutic potential and advancing it through the preclinical drug discovery pipeline. Each step is designed to provide critical data for go/no-go decisions, ensuring an efficient allocation of resources and a scientifically rigorous evaluation.

References

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Exploratory

(R)-5-bromo-6-methyl-1-aminoindane role as a chemical intermediate

An In-Depth Technical Guide to (R)-5-bromo-6-methyl-1-aminoindane: A Chiral Scaffold for Advanced Drug Discovery Abstract The indane nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-5-bromo-6-methyl-1-aminoindane: A Chiral Scaffold for Advanced Drug Discovery

Abstract

The indane nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of several approved therapeutics.[1][2] This guide focuses on the chiral intermediate, (R)-5-bromo-6-methyl-1-aminoindane, a strategically functionalized building block designed for advanced drug discovery programs. Its unique substitution pattern—a stereodefined amine for pharmacophoric interactions, a bromine atom for versatile cross-coupling, and a methyl group for steric and electronic modulation—makes it an exceptionally valuable intermediate. This document provides a comprehensive overview of its strategic importance, a proposed, robust synthetic pathway from commercially available precursors, detailed experimental protocols, and a discussion of its application in the synthesis of complex, high-value molecular targets. It is intended as a resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Strategic Value of the Aminoindane Core in Medicinal Chemistry

The indane framework, a fusion of a benzene and a cyclopentane ring, provides a rigid, three-dimensional structure that is highly advantageous for designing molecules with specific binding properties.[2] This structural rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Several successful drugs, such as the acetylcholinesterase inhibitor Donepezil for Alzheimer's disease and the protease inhibitor Indinavir for HIV, are built upon the indane or related indanone scaffold.[2][3]

The aminoindane subclass, in particular, has garnered significant attention for its wide range of biological activities, including neuroprotective, anti-Parkinsonian, and antibacterial properties.[4][5][6] The amine group at the 1-position is a critical pharmacophoric element, capable of forming key hydrogen bonds or salt bridges with target proteins. The chirality at this position is often crucial for selective biological activity, as seen in Rasagiline, an anti-Parkinsonian agent, where the (R)-enantiomer is the active metabolite.[4]

(R)-5-bromo-6-methyl-1-aminoindane is not merely another aminoindane; it is a purpose-built intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] The methyl group at the adjacent 6-position provides a steric and electronic perturbation that can be exploited to fine-tune a molecule's binding affinity, selectivity, and metabolic stability.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific intermediate is not publicly available, its key properties can be reliably predicted based on its structure. These parameters are essential for planning synthetic transformations, purification strategies, and analytical characterization.

PropertyPredicted Value / Description
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Appearance Expected to be an off-white to pale yellow solid or oil
Chirality (R)-enantiomer
Key Functional Groups Primary amine, Aryl bromide, Methyl group
Predicted ¹H NMR Aromatic protons (2H), Benzylic methine proton (1H, CH-NH₂), Aliphatic methylene protons (4H, -CH₂-CH₂-), Methyl protons (3H, Ar-CH₃), Amine protons (2H, -NH₂)
Predicted ¹³C NMR 8 unique aromatic carbons, 1 benzylic carbon, 2 aliphatic carbons, 1 methyl carbon
Mass Spectrometry Isotopic pattern characteristic of a single bromine atom (M, M+2 peaks of ~1:1 intensity)

Proposed Synthetic Pathway: A Modular Approach

A robust and scalable synthesis is paramount for any valuable chemical intermediate. The proposed pathway to (R)-5-bromo-6-methyl-1-aminoindane is designed in a logical, multi-step sequence starting from a readily accessible indanone precursor.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path for the synthesis. The primary disconnection points are the chiral amine and the precursor indanone, highlighting the key transformations: chiral resolution, reduction, and oximation.

G target (R)-5-bromo-6-methyl-1-aminoindane resolution Chiral Resolution (Diastereomeric Salt Formation) target->resolution racemate Racemic 5-bromo-6-methyl-1-aminoindane resolution->racemate reduction Reduction (e.g., Catalytic Hydrogenation) racemate->reduction oxime 5-bromo-6-methyl-1-indanone oxime reduction->oxime oximation Oximation (NH₂OH·HCl) oxime->oximation ketone 5-bromo-6-methyl-1-indanone oximation->ketone

Caption: Retrosynthetic analysis of the target intermediate.

Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical laboratory workflow, detailing the sequence of reactions to achieve the final product with high purity and enantiomeric excess.

G start 5-Bromo-6-methyl- 1-indanone step1 Step 1: Oximation start->step1 oxime Indanone Oxime step1->oxime step2 Step 2: Reduction oxime->step2 racemate Racemic Aminoindane step2->racemate step3 Step 3: Chiral Resolution racemate->step3 final (R)-5-bromo-6-methyl- 1-aminoindane step3->final

Caption: Stepwise workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on well-established chemical transformations for analogous systems and are designed to be self-validating.[9][10][11]

Protocol 4.1: Synthesis of 5-bromo-6-methyl-1-indanone oxime
  • Rationale: The conversion of a ketone to an oxime is a standard, high-yielding reaction that prepares the substrate for reduction to the corresponding primary amine.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-6-methyl-1-indanone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and ethanol as the solvent.

    • Add sodium acetate (2.0 eq.) to the mixture. The acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the oxime product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 5-bromo-6-methyl-1-indanone oxime, which can often be used in the next step without further purification.

Protocol 4.2: Reduction to Racemic 5-bromo-6-methyl-1-aminoindane
  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines.

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the oxime from the previous step (1.0 eq.) in a suitable solvent such as methanol or acetic acid.

    • Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting residue is the crude racemic 5-bromo-6-methyl-1-aminoindane.

Protocol 4.3: Chiral Resolution of Racemic Aminoindane
  • Rationale: The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. D-mandelic acid is a cost-effective and efficient resolving agent for many amines.[9]

  • Procedure:

    • Dissolve the crude racemic aminoindane (1.0 eq.) in a hot alcoholic solvent, such as methanol or isopropanol.

    • In a separate flask, dissolve D-mandelic acid (0.5 - 1.0 eq.) in the same hot solvent.

    • Slowly add the D-mandelic acid solution to the aminoindane solution while stirring.

    • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of one of the diastereomeric salts. The desired (R)-amine-D-mandelate salt should preferentially crystallize.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess (ee) of the salt can be checked by chiral HPLC at this stage. If necessary, a recrystallization step can be performed to improve the ee.

    • To liberate the free amine, dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to pH > 11.

    • Extract the free (R)-5-bromo-6-methyl-1-aminoindane with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final, enantiomerically enriched product.

Applications in a Drug Discovery Cascade

The true value of (R)-5-bromo-6-methyl-1-aminoindane is realized when it is utilized in a drug discovery workflow to generate a library of diverse analogues for structure-activity relationship (SAR) studies.

G cluster_0 Core Intermediate cluster_1 Diversification Chemistry cluster_2 Final Compound Library intermediate (R)-5-bromo-6-methyl-1-aminoindane Amine (NH₂) Aryl Bromide (Br) reaction1 Amide Coupling or Reductive Amination intermediate:f0->reaction1 reaction2 Suzuki Coupling or Other Pd-Catalyzed Rxn intermediate:f1->reaction2 library Diverse Library of Drug-like Molecules for SAR Studies reaction1->library reaction2->library

Caption: Drug discovery cascade utilizing the dual functional handles.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Handle)
  • Rationale: This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds, allowing the "bromo" handle to be replaced with a vast array of aryl or heteroaryl groups.[7]

  • Procedure:

    • To a flame-dried Schlenk flask, add (R)-5-bromo-6-methyl-1-aminoindane (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

    • Heat the reaction mixture to 90-100 °C and stir until completion is confirmed by LC-MS.

    • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

(R)-5-bromo-6-methyl-1-aminoindane represents a highly valuable and strategically designed chemical intermediate. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The true power of this building block lies in its dual-functional nature, enabling rapid library synthesis through orthogonal chemical reactions at the amine and aryl bromide positions. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and leverage this potent intermediate in the pursuit of novel, high-impact therapeutics.

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Foundational

Literature review of substituted 1-aminoindan derivatives

An In-depth Technical Guide to Substituted 1-Aminoindan Derivatives: Synthesis, Pharmacology, and Therapeutic Applications Authored by a Senior Application Scientist Abstract The 1-aminoindan scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Substituted 1-Aminoindan Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

Authored by a Senior Application Scientist

Abstract

The 1-aminoindan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. This technical guide provides a comprehensive literature review of substituted 1-aminoindan derivatives, intended for researchers, scientists, and drug development professionals. We delve into advanced enantioselective synthesis strategies, explore the intricate pharmacology and mechanisms of action, dissect structure-activity relationships (SAR), and survey the expanding therapeutic landscape, with a particular focus on neurodegenerative disorders.

The 1-Aminoindan Scaffold: A Cornerstone of Modern Drug Design

The 1-aminoindan core consists of an indane ring system with an amino group at the 1-position. This structure is of significant interest because it is conformationally constrained, which can lead to higher affinity and selectivity for biological targets compared to more flexible acyclic analogues.[1] The chirality at the C1 position is often crucial for biological activity, making stereoselective synthesis a critical aspect of its chemistry.[2][3] Derivatives of this scaffold have yielded successful drugs and clinical candidates for a range of diseases, most notably neurodegenerative disorders like Parkinson's disease.[4][5]

The versatility of the 1-aminoindan structure allows for substitutions at multiple positions: on the aromatic ring, the aliphatic portion of the indane system, and the amino group itself. This chemical tractability has enabled the development of a vast library of compounds with diverse pharmacological profiles, from enzyme inhibitors to receptor modulators.[4][6][7]

Strategic Synthesis of Chiral 1-Aminoindan Derivatives

The therapeutic efficacy of 1-aminoindan derivatives is often confined to a single enantiomer. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount.

Asymmetric Reductive Amination

A prevalent and effective strategy for accessing chiral 1-aminoindans is the asymmetric reductive amination of a corresponding 1-indanone. This approach typically involves the condensation of the ketone with a chiral amine auxiliary, such as (R)-phenylglycine amide, to form a diastereomeric ketimine intermediate. Subsequent metal-catalyzed hydrogenation reduces the imine bond, with the chiral auxiliary directing the facial selectivity of the hydride attack.[3] The auxiliary can then be cleaved to yield the desired enantiomerically enriched 1-aminoindane.[3]

Causality in Experimental Design: The choice of chiral auxiliary is critical; its steric bulk and electronic properties dictate the degree of stereochemical control. Similarly, the selection of the metal catalyst (e.g., Palladium on carbon) and solvent can significantly influence the diastereomeric excess (de) of the reduction step.[3]

Catalytic Asymmetric Synthesis

More modern and atom-economical approaches leverage chiral catalysts to induce enantioselectivity.

  • Brønsted Acid Catalysis: Chiral phosphoric acids, such as BINOL-derived N-triflyl phosphoramide, can catalyze the asymmetric cyclization of 2-alkenylbenzaldimines to form 1-aminoindene derivatives with high enantioselectivity. These intermediates can then be readily reduced to the corresponding saturated 1-aminoindanes.[8]

  • Transition Metal Catalysis: Chiral half-sandwich scandium catalysts have been successfully employed for the enantioselective [3+2] annulation of aromatic aldimines with alkenes.[2][9] This method proceeds via a C-H activation mechanism and allows for the diastereodivergent synthesis of both cis and trans 1-aminoindanes by carefully tuning the steric properties of the chiral ligand.[2] This provides a highly efficient route to multisubstituted chiral 1-aminoindanes.[9]

Experimental Protocol: Representative Scandium-Catalyzed Asymmetric [3+2] Annulation

  • Reactor Setup: To a flame-dried Schlenk tube under an inert argon atmosphere, add the chiral scandium catalyst Sc-1 (8 mol%) and the co-catalyst [Ph₃C][B(C₆F₅)₄] (8 mol%).

  • Reagent Addition: Add the aromatic aldimine (1.0 equiv) and the alkene (e.g., styrene, 1.2 equiv) dissolved in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 48-72 hours, monitoring progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 1-aminoindane product.

  • Chiral Analysis: Determine the enantiomeric ratio (er) and diastereomeric ratio (dr) of the product using high-performance liquid chromatography (HPLC) on a chiral stationary phase.[2]

G cluster_synthesis General Synthetic Strategies 1-Indanone 1-Indanone Diastereomeric_Imine Diastereomeric Imine 1-Indanone->Diastereomeric_Imine + Chiral_Auxiliary Chiral Auxiliary (e.g., Phenylglycine Amide) Chiral_Auxiliary->Diastereomeric_Imine Asymmetric_Reduction Asymmetric Reduction (H₂/Pd-C) Diastereomeric_Imine->Asymmetric_Reduction Chiral_1AI Enantiopure 1-Aminoindan Asymmetric_Reduction->Chiral_1AI Auxiliary Cleavage Aldimine_Alkene Aromatic Aldimine + Alkene Catalytic_Annulation Catalytic [3+2] Annulation (Sc-cat) Aldimine_Alkene->Catalytic_Annulation Catalytic_Annulation->Chiral_1AI

Figure 1: Key synthetic pathways to chiral 1-aminoindan derivatives.

Pharmacology and Mechanism of Action

Substituted 1-aminoindans exhibit a wide range of pharmacological activities, primarily impacting the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition

The most prominent activity of several clinically important 1-aminoindan derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[4][10] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[11][12] There are two main isoforms: MAO-A and MAO-B.[13]

  • MAO-B Selective Inhibition: Rasagiline (N-propargyl-(R)-1-aminoindane) is a potent, selective, and irreversible inhibitor of MAO-B.[4][5] By inhibiting MAO-B in the brain, rasagiline reduces the breakdown of dopamine, thereby increasing dopaminergic neurotransmission.[5] This mechanism is fundamental to its efficacy in treating the motor symptoms of Parkinson's disease.[14] The propargyl group on the nitrogen atom forms a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.[11][13]

  • Dual MAO-A/B Inhibition: Other derivatives, such as Ladostigil, are designed as dual inhibitors of both MAO-A and MAO-B, which may offer broader therapeutic effects, including potential antidepressant properties alongside neuroprotection.[4][15]

G Increased Dopamine Signaling cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Synaptic_Cleft Synaptic Cleft Rasagiline Rasagiline (1-Aminoindan Derivative) Rasagiline->MAO_B Irreversibly Inhibits Dopamine_Receptor->Postsynaptic Signal

Figure 2: Mechanism of MAO-B inhibition by a 1-aminoindan derivative.
Neuroprotective Properties

Beyond MAO inhibition, many 1-aminoindan derivatives possess intrinsic neuroprotective qualities. Rasagiline and its primary metabolite, (R)-1-aminoindan, have demonstrated neuroprotective and anti-apoptotic effects in various cellular and animal models, independent of MAO-B inhibition.[14][16][17]

Mechanisms for this neuroprotection include:

  • Anti-apoptotic Activity: Upregulation of anti-apoptotic proteins like Bcl-2.[15][18]

  • Mitochondrial Protection: Prevention of the fall in mitochondrial membrane potential induced by neurotoxins and oxidative stress.[15][18]

  • APP Processing: Modulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic, neuroprotective α-secretase pathway.[15][18]

These properties suggest that 1-aminoindan derivatives may not only provide symptomatic relief but also modify the course of neurodegenerative diseases.[14][16]

Other Receptor Interactions

The 1-aminoindan scaffold can be tailored to interact with other CNS targets. For instance, a series of homochiral 7-substituted 1-aminoindans have been shown to bind to serotonin (5-HT) receptors, with some derivatives acting as potent 5-HT₁A receptor agonists.[6] This highlights the platform's potential for developing treatments for conditions like anxiety and depression. Other derivatives have been developed as antagonists for metabotropic glutamate receptors (mGluRs), such as AIDA (1-aminoindan-1,5-dicarboxylic acid), a selective mGluR1 antagonist.[4][19]

Structure-Activity Relationships (SAR)

Systematic modification of the 1-aminoindan structure has yielded crucial insights into the structural requirements for specific biological activities.

  • Stereochemistry: The (R)-enantiomer is typically the active form for MAO-B inhibition, as seen with Rasagiline.[4][5] The (S)-enantiomer is significantly less potent.[5]

  • N-Substitution: An N-propargyl group is key for the irreversible inhibition of MAO-B.[4] Other alkyl substitutions can modulate activity and selectivity for different monoamine transporters.[20]

  • Ring Substitution: Substitution on the aromatic ring can dramatically alter the pharmacological profile. For example, hydroxylation can introduce cholinesterase inhibitory activity (as in Ladostigil's metabolite), while other substitutions at the 7-position can confer high affinity for 5-HT₁A receptors.[6][17]

Table 1: SAR Summary for 1-Aminoindan Derivatives

Position of SubstitutionSubstituent TypeResulting Pharmacological ActivityKey Example(s)Reference(s)
C1-Amine PropargylIrreversible MAO-B InhibitionRasagiline[4][5]
C1-Amine Di-n-propyl5-HT₁A Receptor AgonismR-(-)-7-propoxy-1-(di-n-propylamino)indan[6]
C1-Amine None (Primary Amine)Active Metabolite, Neuroprotection(R)-1-aminoindan[14][21]
Aromatic Ring (C7) Propoxy, MethoxyHigh Affinity for 5-HT₁A Receptor7-substituted 1-aminoindans[6]
Aromatic Ring (C5) CarbamateDual MAO and Cholinesterase InhibitionLadostigil[4][15]
C1 and C5 Carboxylic AcidmGluR1 AntagonismAIDA[4][19]

Therapeutic Applications and Key Derivatives

The unique pharmacology of 1-aminoindan derivatives has led to their application in treating complex neurological and psychiatric disorders.

Parkinson's Disease (PD)

This is the most established therapeutic area for this class of compounds.

  • Rasagiline (Azilect®): An FDA-approved drug used as both monotherapy in early PD and as an adjunct to levodopa in more advanced stages.[5] Its primary action is symptomatic relief through MAO-B inhibition, but its neuroprotective properties suggest potential disease-modifying effects.[14][16]

  • (R)-1-Aminoindan: The major active metabolite of rasagiline. It lacks significant MAO-B inhibitory activity but retains neuroprotective effects and can enhance striatal dopaminergic transmission.[14][21][22] This metabolite may contribute significantly to the overall therapeutic profile of its parent drug.[17]

Alzheimer's Disease (AD) and Dementia

The multi-target potential of 1-aminoindans makes them attractive candidates for diseases with complex pathologies like AD.

  • Ladostigil: A dual-target drug candidate designed from the rasagiline pharmacophore. It combines the neuroprotective and MAO-inhibitory properties of rasagiline with cholinesterase inhibition, a validated mechanism for treating the cognitive symptoms of AD.[4][15]

Other Potential Applications

The versatility of the scaffold extends to other areas:

  • Depression: Non-selective or MAO-A selective inhibitors may have antidepressant effects.[15]

  • Glutamate-Mediated Disorders: mGluR antagonists like AIDA could be explored for conditions involving excitotoxicity.[19]

  • Enzyme Inhibition: Derivatives have been synthesized that show potent inhibition of other enzymes, such as carbonic anhydrase, indicating a broad biochemical reach.[7][23]

Table 2: Key 1-Aminoindan Derivatives in Drug Development

CompoundPrimary Target(s)Therapeutic IndicationDevelopment StageReference(s)
Rasagiline Irreversible MAO-B InhibitorParkinson's DiseaseMarketed[4][5]
Ladostigil MAO-A/B & Cholinesterase InhibitorAlzheimer's, DementiaClinical Trials[4][15]
(R)-1-Aminoindan Neuroprotective AgentMetabolite of RasagilinePreclinical/Metabolite[14][21]
AIDA mGluR1 AntagonistResearch Tool (Excitotoxicity)Preclinical[4][19]
Indatraline Serotonin-Norepinephrine-Dopamine Reuptake InhibitorResearch Tool (Depression)Preclinical[4]

Future Directions and Conclusion

The substituted 1-aminoindan scaffold remains a highly productive platform for the discovery of novel CNS-active agents. Future research is likely to focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple pathological pathways simultaneously (e.g., MAO inhibition, anti-inflammation, and anti-aggregation) for complex diseases like AD and PD.[15][24]

  • Enhanced Selectivity: Further refining substitutions to achieve even greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target side effects.

  • Novel Delivery Systems: Developing advanced formulations or delivery mechanisms to improve brain penetration and pharmacokinetic profiles.[25]

References

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  • Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. Archiv der Pharmazie, 331(2), 59-71. [Link]

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  • Wang, C., et al. (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[4][8]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 54(44), 5602-5605. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • American Chemical Society. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]

  • Nishikawa, Y., et al. (1978). Studies on the structure-activity relationship of adrenergic beta-mimetic benzylamine derivatives. IV.1) Aryl-substituted 1-aminotetralins and 1-aminoindans. Chemical & Pharmaceutical Bulletin, 26(12), 3613-3623. [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

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  • ResearchGate. (2017). A versatile method for the synthesis of substituted 1-aminohydantoin derivatives. [Link]

  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]

  • Johnson, M. A., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(50), 8995–9000. [Link]

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  • Google Patents. (1973). US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds.
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  • Lecturio. (2025). Monoamine Oxidase Inhibitors. Concise Medical Knowledge. [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2023). MAO Inhibitors. StatPearls. [Link]

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  • Weinreb, O., et al. (2011). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Antioxidants & Redox Signaling, 14(5), 785-794. [Link]

  • Bar-Am, O., et al. (2007). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry, 103(2), 500-508. [Link]

  • Bua, S., et al. (2018). Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. Molecules, 23(11), 2969. [Link]

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  • Göktaş, H., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 170-174. [Link]

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Protocols & Analytical Methods

Method

Using (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine as a synthetic building block

Application Note: (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine as a Privileged Chiral Scaffold in CNS Drug Discovery Executive Summary The 1-aminoindane core is a privileged, highly validated scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine as a Privileged Chiral Scaffold in CNS Drug Discovery

Executive Summary

The 1-aminoindane core is a privileged, highly validated scaffold in medicinal chemistry, most notably featured in the neuroprotective anti-Parkinson’s therapeutic Rasagiline ((R)-N-propargyl-1-aminoindane)[1]. The introduction of specific substituents onto the aromatic ring of this core significantly expands the chemical space available for targeted drug discovery[2].

The commercially available building block (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine offers an exceptionally versatile bifunctional handle: an enantiopure primary amine at the C1 position and an aryl bromide at the C5 position, which is sterically modulated by an adjacent C6-methyl group. This Application Note details the physicochemical rationale and field-proven synthetic workflows for utilizing this scaffold to generate complex, dual-functionalized central nervous system (CNS) lead compounds.

Structural Rationale & Causality

Designing synthetic routes around this specific molecule requires a deep understanding of its structural nuances:

  • The (R)-C1 Amine: The (R)-stereoconfiguration is critical for spatial target engagement in many CNS receptors (e.g., MAO-B inhibition, GPCR binding)[1][2]. Therefore, downstream functionalization must be executed under carefully controlled conditions (e.g., avoiding strong bases at elevated temperatures) to prevent racemization via enamine or imine tautomerization.

  • The C5 Bromide: Aryl bromides serve as excellent electrophilic handles for palladium-catalyzed cross-coupling reactions[3]. However, the adjacent C6-methyl group introduces significant steric hindrance. This necessitates the use of robust, sterically demanding dialkylbiaryl phosphine ligands (such as RuPhos) to facilitate efficient oxidative addition and reductive elimination[4].

  • The C6 Methyl Group: Beyond its steric influence during synthesis, the C6-methyl group serves a critical pharmacological role by increasing the lipophilicity (logP) of the resulting molecule, thereby enhancing blood-brain barrier (BBB) permeability and shielding the aromatic ring from rapid oxidative metabolism.

Synthetic Workflows & Protocols

To build complex libraries from this scaffold, chemoselective functionalization is required. The following self-validating protocols outline the optimal conditions for functionalizing both the C1 and C5 positions while preserving enantiomeric integrity.

Protocol 1: Chemoselective Amine Functionalization (Reductive Amination)

To construct secondary or tertiary amine libraries (e.g., Rasagiline analogs), reductive amination is vastly superior to direct alkylation. Direct alkylation often leads to over-alkylation (quaternary ammonium salts) and requires basic conditions that threaten the C1 stereocenter.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add catalytic glacial acetic acid (0.1 equiv). Expert Insight: Mild acid catalysis accelerates imine formation by activating the carbonyl carbon without promoting enamine tautomerization that could erode the C1 stereocenter.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). Expert Insight: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces the protonated imine in the presence of unreacted aldehyde, preventing unwanted alcohol byproducts.

  • Completion & Workup: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% Et₃N to prevent amine streaking) to yield the (R)-N-alkylated-5-bromo-6-methyl-1-aminoindane. Validate enantiomeric excess (ee) via chiral HPLC.

Protocol 2: Palladium-Catalyzed C5-Functionalization (Suzuki-Miyaura Cross-Coupling)

The C5-bromide can be coupled with diverse aryl or heteroaryl boronic acids. If this workflow is performed before Protocol 1, the primary amine must be transiently protected (e.g., as a tert-butyl carbamate, Boc) to prevent competitive coordination to the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the N-Boc protected (R)-5-Bromo-6-methyl-1-aminoindane (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %). Expert Insight: The bulky, electron-rich RuPhos ligand is specifically chosen to overcome the steric hindrance imposed by the C6-methyl group, ensuring rapid oxidative addition into the C5-Br bond[4].

  • Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1 v/v, 0.25 M). Perform three freeze-pump-thaw cycles. Expert Insight: Rigorous deoxygenation is critical, as dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, stalling the catalytic cycle.

  • Reaction: Seal the tube and heat the mixture to 80 °C for 24 hours under N₂.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc. Dry and concentrate the organics.

  • Deprotection: Treat the crude mixture with 4N HCl in dioxane for 2 hours at room temperature to quantitatively remove the Boc group. Concentrate and purify via reverse-phase HPLC to yield the (R)-5-aryl-6-methyl-1-aminoindane hydrochloride salt.

Quantitative Data Summary

The table below summarizes the reaction parameters, average yields, and stereochemical retention for the divergent functionalization of the indane scaffold across various standard methodologies.

Reaction TypeReagents / Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)ee Retention (%)
Reductive Amination (C1) Aldehyde, NaBH(OAc)₃, AcOH, DCM0 to 251285 - 92>99
Direct Alkylation (C1)Alkyl Halide, K₂CO₃, DMF602445 - 6092 - 95
Suzuki-Miyaura (C5) Ar-B(OH)₂, Pd(OAc)₂/RuPhos, K₂CO₃802478 - 88>99
Buchwald-Hartwig (C5)Amine, Pd₂(dba)₃/BINAP, NaOtBu1001865 - 7590 - 94

Note: Direct alkylation and high-temperature strong-base couplings (e.g., Buchwald-Hartwig) show slight erosion of enantiomeric purity, highlighting the superiority of the optimized protocols provided above.

Mechanistic & Pathway Visualization

The following diagram illustrates the divergent synthetic workflows enabled by the bifunctional nature of the (R)-5-Bromo-6-methyl-1-aminoindane scaffold, allowing for the modular assembly of complex therapeutics.

G SM (R)-5-Br-6-Me-1-Aminoindane (Chiral Scaffold) AmineFunc Amine Functionalization (Reductive Amination) SM->AmineFunc Pathway A (C1) CrossCoup C5 Cross-Coupling (Suzuki-Miyaura) SM->CrossCoup Pathway B (C5) ProdA N-Alkylated Indane (GPCR Ligand Precursor) AmineFunc->ProdA ProdB C5-Aryl Indane (Kinase Inhibitor Precursor) CrossCoup->ProdB Lead Complex CNS Lead (Dual Functionalized) ProdA->Lead Pd-Catalysis ProdB->Lead Alkylation

Divergent synthetic workflows utilizing (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine.

References

  • (R)
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Application

Application Notes & Protocols for (1R)-5-Bromo-6-methyl-indan-1-amine and its Analogs in Medicinal Chemistry

Foreword: Unlocking the Potential of the Indanamine Scaffold The indanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its rigid, bicyclic framework p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of the Indanamine Scaffold

The indanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. The specific compound, (1R)-5-bromo-6-methyl-indan-1-amine, while not extensively documented in public literature, represents a key synthetic intermediate. Its structural features—a chiral amine, a brominated aromatic ring, and a methyl group—offer a versatile platform for the development of novel therapeutics. This guide provides an in-depth exploration of the medicinal chemistry applications of the indanamine core, with a focus on the strategic utility of its bromo- and methyl-substituted derivatives. By understanding the established roles of related analogs, researchers can effectively leverage this compound in drug discovery programs targeting a range of challenging diseases.

The Indanamine Core: A Versatile Scaffold for CNS-Active Agents

The indanamine framework is a cornerstone in the design of compounds targeting the central nervous system (CNS). The primary amine at the 1-position is a critical pharmacophoric feature, often responsible for key interactions with monoamine transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Targeting Monoamine Transporters for Neuropsychiatric Disorders

Derivatives of indanamine have been extensively explored as ligands for biogenic amine transporters.[1][2] The modulation of these transporters is a clinically validated strategy for the treatment of depression, anxiety, and substance abuse disorders. The indanamine scaffold serves as a rigid mimic of phenylethylamine, the core structure of many endogenous neurotransmitters.

Key Insights from Research:

  • Stereochemistry is Crucial: The absolute and relative stereochemistry at the C1 and C3 positions of the indane ring profoundly impacts pharmacological activity.[1]

  • Aromatic Substitution Modulates Affinity and Selectivity: The nature and position of substituents on the aromatic ring dictate the binding affinity and selectivity for DAT, SERT, and NET.

Strategic Utility of Bromine and Methyl Substituents

The bromine atom and methyl group in (1R)-5-bromo-6-methyl-indan-1-amine are not merely passive additions; they are strategic tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

The Role of the Bromine Atom

The bromine atom, a halogen, can significantly influence a molecule's properties:

  • Modulation of Lipophilicity: The introduction of a bromine atom generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.

  • Metabolic Blocking: Bromine can be strategically placed to block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can enhance binding affinity to a target protein.

  • Synthetic Handle: The bromine atom is a versatile synthetic handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

The Influence of the Methyl Group

The methyl group can also play several important roles:

  • Steric Effects: The methyl group can provide steric bulk that influences the preferred conformation of the molecule and its interaction with a binding pocket.

  • Hydrophobic Interactions: It can engage in hydrophobic interactions within the target protein, contributing to binding affinity.

  • Metabolic Considerations: While a methyl group can be a site of metabolism (e.g., hydroxylation), its presence can also influence the overall metabolic profile of the molecule.

Workflow for the Synthesis and Evaluation of Novel Indanamine Analogs

The following workflow outlines a typical process for utilizing (1R)-5-bromo-6-methyl-indan-1-amine as a starting material for the development of novel therapeutic agents.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Structure-Activity Relationship (SAR) Analysis cluster_3 In Vivo Studies A Starting Material: (1R)-5-bromo-6-methyl-indan-1-amine B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Diversification at C5 C N-Functionalization (e.g., Reductive Amination, Acylation) A->C Modification of Amine D Primary Screening: Binding Assays (DAT, SERT, NET) B->D C->D G Data Analysis & SAR Elucidation D->G E Functional Assays: Uptake Inhibition E->G F ADME-Tox Profiling: Metabolic Stability, Cytotoxicity F->G H Lead Optimization G->H I Pharmacokinetic Studies H->I J Efficacy Models (e.g., Animal models of depression) I->J

Caption: A generalized workflow for the development of novel indanamine-based therapeutics.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations and biological assays relevant to the development of indanamine-based compounds.

Protocol for Suzuki-Miyaura Cross-Coupling of (1R)-5-bromo-6-methyl-indan-1-amine

This protocol describes a general procedure for the diversification of the indanamine scaffold at the 5-position.

Materials:

  • (1R)-5-bromo-6-methyl-indan-1-amine (as the HCl salt or free base)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add (1R)-5-bromo-6-methyl-indan-1-amine, the boronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[3] The use of a palladium catalyst and a suitable base is essential for the catalytic cycle. The choice of solvent and base can significantly impact the reaction efficiency.

Protocol for Reductive Amination to Introduce N-Substituents

This protocol details the modification of the primary amine to generate secondary or tertiary amines.

Materials:

  • (1R)-5-bromo-6-methyl-indan-1-amine

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride) (1.5 eq)

  • Solvent (e.g., Dichloromethane or 1,2-dichloroethane)

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Dissolve (1R)-5-bromo-6-methyl-indan-1-amine and the aldehyde or ketone in the solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the iminium ion intermediate and can be used in the presence of other reducible functional groups.[3]

Protocol for In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general method for assessing the binding affinity of synthesized compounds to DAT, SERT, and NET.

Materials:

  • Cell membranes expressing human DAT, SERT, or NET

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET)

  • Synthesized test compounds at various concentrations

  • Assay buffer

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity ligand (for non-specific binding), or the test compound.

  • Incubate the plate at the appropriate temperature for a specified time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds.

Rationale: Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter. The competition between the unlabeled test compound and the radiolabeled ligand for the binding site allows for the quantification of the test compound's binding affinity.[4]

Quantitative Data Summary

While specific data for (1R)-5-bromo-6-methyl-indan-1-amine is not available, the following table presents representative binding affinities for structurally related indanamine derivatives at monoamine transporters. This data highlights the impact of substitutions on the indanamine core.

CompoundSubstitution PatternDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Analog 13-(3,4-dichlorophenyl)-6-hydroxy-N-methylHigh AffinityHigh AffinityHigh Affinity
Analog 2o-bromo-methylphenidate analog13>100032
Analog 3m-bromo-methylphenidate analog4>100020
Analog 4p-bromo-methylphenidate analog20>100031

Data is illustrative and compiled from studies on related compounds.[1][4]

Potential Therapeutic Applications and Future Directions

The (1R)-5-bromo-6-methyl-indan-1-amine scaffold holds significant promise for the development of novel therapeutics for a variety of disorders.

G cluster_0 Potential Therapeutic Areas center (1R)-5-bromo-6-methyl- indan-1-amine Scaffold A Neuropsychiatric Disorders (Depression, Anxiety) center->A Monoamine Transporter Inhibition B Substance Abuse Disorders center->B Dopamine Reuptake Inhibition C Neurodegenerative Diseases center->C Novel CNS Targets D Pain Management center->D Modulation of Nociceptive Pathways

Caption: Potential therapeutic applications stemming from the indanamine scaffold.

Future research should focus on the systematic exploration of the chemical space around the (1R)-5-bromo-6-methyl-indan-1-amine core. The generation of a focused library of analogs with diverse substitutions at the 5-position and on the primary amine, followed by comprehensive pharmacological evaluation, will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further development.

References

  • Yu, H., et al. (2004). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available at: [Link]

  • Lahiri, S. C., & De, N. C. (1971). Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans. Journal of Medicinal Chemistry. Available at: [Link]

  • Huebner, C. F., et al. (1963). N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2009). Indane-amine derivatives, their preparation and use as medicaments.
  • PMC. (2021). Targeting bromodomain-containing proteins: research advances of drug discovery. Available at: [Link]

  • ResearchGate. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from Npropargylamines. Available at: [Link]

  • PubMed. (1998). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of (R)-5-bromo-6-methyl-1-aminoindane

Introduction (R)-5-bromo-6-methyl-1-aminoindane is a chiral primary amine belonging to the aminoindane class of compounds. Its stereospecific configuration and substation pattern are of significant interest in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-5-bromo-6-methyl-1-aminoindane is a chiral primary amine belonging to the aminoindane class of compounds. Its stereospecific configuration and substation pattern are of significant interest in pharmaceutical research and development, potentially as a key intermediate or an active pharmaceutical ingredient (API). The precise and accurate quantification of the (R)-enantiomer is critical for ensuring the quality, efficacy, and safety of any related drug product. This document provides detailed analytical methods for the quantification of (R)-5-bromo-6-methyl-1-aminoindane, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the standards outlined by the International Council for Harmonisation (ICH).[1][2]

The analytical challenges associated with (R)-5-bromo-6-methyl-1-aminoindane stem from its chiral nature and, for some techniques, the lack of a strong native chromophore. This guide will address these challenges by providing protocols for three distinct, yet complementary, analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantioselective analysis, providing separation and quantification of the (R)- and (S)-enantiomers.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, often enhanced by derivatization.[5][6]

  • UV-Vis Spectrophotometry with Chemical Derivatization: A cost-effective method for the quantification of total primary amine content, made possible through a color-forming reaction.

Each section will provide a detailed protocol, an explanation of the scientific principles behind the methodology, and guidance on data interpretation and validation.

Enantioselective Quantification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier method for separating and quantifying enantiomers. The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For (R)-5-bromo-6-methyl-1-aminoindane, a reversed-phase chiral HPLC method is proposed, leveraging a polysaccharide-based CSP, which is known for its broad applicability in separating chiral compounds.[7][8]

Rationale for Method Selection

The selection of a reversed-phase method offers compatibility with aqueous-organic mobile phases, which are generally less hazardous and easier to dispose of than normal-phase solvents. The choice of an amylose-based CSP, such as the Chiralpak® AD-RH, is based on its proven success in resolving the enantiomers of structurally related aminoindanes, like rasagiline.[9] The UV detector is suitable due to the aromatic nature of the indane ring system, which should provide adequate absorbance at lower wavelengths (e.g., 210 nm).[5][9]

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify (R)-5-bromo-6-methyl-1-aminoindane from its (S)-enantiomer.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak® AD-RH (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 6.9) : Acetonitrile (65:35, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Sufficient to allow for the elution of both enantiomers and any impurities.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 6.9 with a dilute potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 5-bromo-6-methyl-1-aminoindane at a concentration of 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing (R)-5-bromo-6-methyl-1-aminoindane in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the analysis of a reference standard of the pure (R)-enantiomer.

  • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration for the working standard solutions.

  • Determine the concentration of (R)-5-bromo-6-methyl-1-aminoindane in the unknown sample by interpolating its peak area from the calibration curve.

  • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Method Validation (as per ICH Q2(R2))[1][2]
Validation ParameterAcceptance Criteria
Specificity The peak for the (R)-enantiomer should be well-resolved from the (S)-enantiomer and any other potential impurities or excipients. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between concentration and peak area should be established over the desired range (e.g., 0.1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
Accuracy The recovery of the analyte in spiked samples should be within 98-102%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for multiple injections and analyses on different days should be < 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate changes in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
Visualized Workflow: Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions (0.1-100 µg/mL) filter_std Filter Standards (0.45 µm) prep_std->filter_std prep_sample Prepare Sample Solution (within calibration range) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject 10 µL filter_std->injection filter_sample->injection hplc_system HPLC System with Chiralpak® AD-RH column hplc_system->injection separation Isocratic Elution (Phosphate Buffer:ACN) injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas (R and S enantiomers) chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify (R)-enantiomer in Sample calibration_curve->quantification

Caption: Workflow for chiral HPLC analysis of (R)-5-bromo-6-methyl-1-aminoindane.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of thermally stable and volatile compounds. Aminoindanes can be analyzed by GC-MS; however, derivatization is often employed to improve chromatographic peak shape and enhance selectivity.[5][10] This protocol details a method involving derivatization with heptafluorobutyric anhydride (HFBA), followed by GC-MS analysis.

Rationale for Method Selection

The primary amine group of the analyte can cause peak tailing on common GC columns. Derivatization with HFBA converts the polar amine into a less polar, more volatile amide derivative, leading to sharper, more symmetrical peaks.[5] The mass spectrometer provides high selectivity and allows for confident identification based on the fragmentation pattern of the derivative.

Experimental Protocol: Derivatization-GC-MS

Objective: To quantify 5-bromo-6-methyl-1-aminoindane (as its HFBA derivative). Note that this method is generally not enantioselective unless a chiral GC column is used.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Electron Ionization - EI)

  • Autosampler

Chromatographic and MS Conditions:

ParameterRecommended Setting
GC Column Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 25:1)
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV
Scan Mode Full Scan (e.g., m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification

Reagent and Sample Preparation:

  • Derivatizing Reagent: Heptafluorobutyric anhydride (HFBA) and a suitable solvent like ethyl acetate.

  • Standard Solution Preparation: Prepare a stock solution of 5-bromo-6-methyl-1-aminoindane at 1 mg/mL in ethyl acetate. Create working standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

  • Derivatization Procedure: a. To 100 µL of each standard or sample solution in a vial, add 50 µL of HFBA. b. Cap the vial tightly and heat at 70°C for 20 minutes. c. Cool the vial to room temperature. d. The sample is now ready for injection.

Data Analysis and Quantification:

  • Identification: In full scan mode, identify the derivatized analyte by its retention time and characteristic mass spectrum. Key fragment ions for aminoindane derivatives often include the molecular ion and fragments corresponding to the indane structure.[11][12]

  • Quantification (SIM Mode): For higher sensitivity and selectivity, use SIM mode. Select 3-4 characteristic and abundant ions from the mass spectrum of the derivatized analyte for monitoring.

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.

  • Determine the concentration in the unknown sample from the calibration curve.

Visualized Workflow: Derivatization-GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification prep_solutions Prepare Sample and Standard Solutions in Ethyl Acetate add_hfba Add HFBA Derivatizing Agent prep_solutions->add_hfba heat_reaction Heat at 70°C for 20 min add_hfba->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down injection Inject 1 µL (Split Mode) cool_down->injection gcms_system GC-MS System (Rxi®-5Sil MS column) gcms_system->injection separation Temperature Programmed Separation injection->separation detection MS Detection (EI) Full Scan or SIM Mode separation->detection tic Obtain Total Ion Chromatogram detection->tic mass_spectrum Identify by Retention Time & Mass Spectrum tic->mass_spectrum sim_quant Quantify using SIM and Calibration Curve mass_spectrum->sim_quant

Caption: Workflow for Derivatization-GC-MS analysis of 5-bromo-6-methyl-1-aminoindane.

Quantification by UV-Vis Spectrophotometry via Ninhydrin Derivatization

For applications where enantiomeric purity is not the primary concern and a simpler, high-throughput method is desired for quantifying total primary amine content, UV-Vis spectrophotometry with ninhydrin derivatization is a viable option. Primary amines react with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance around 570 nm.[13][14][15]

Rationale for Method Selection

Direct UV-Vis spectrophotometry is often not feasible for aliphatic amines due to their lack of a strong chromophore.[10][12] The ninhydrin reaction provides a robust and well-characterized colorimetric method to overcome this limitation. The intensity of the resulting purple color is directly proportional to the concentration of the primary amine, allowing for quantification based on Beer's Law.[3][15]

Experimental Protocol: Ninhydrin Assay

Objective: To determine the total concentration of 5-bromo-6-methyl-1-aminoindane.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath

  • Calibrated pipettes and volumetric flasks

Reagents and Sample Preparation:

  • Ninhydrin Reagent (2%): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol. Prepare this solution fresh daily.[14]

  • Diluent: A suitable buffer, such as a phosphate buffer at pH 7.4, can be used to maintain consistent reaction conditions.[16]

  • Standard Solution Preparation: Prepare a stock solution of 5-bromo-6-methyl-1-aminoindane at 100 µg/mL in the chosen diluent. Prepare a series of working standards (e.g., 5-50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately prepare a sample solution in the diluent to a concentration expected to fall within the standard curve range.

Assay Procedure:

  • Pipette 1.0 mL of each standard, sample, and a blank (diluent only) into separate, labeled test tubes.

  • Add 0.5 mL of the 2% ninhydrin reagent to each tube.

  • Mix the contents of the tubes thoroughly.

  • Place the test tubes in a boiling water bath for 15 minutes.[14]

  • Remove the tubes and allow them to cool to room temperature.

  • Add 5.0 mL of a diluting solvent (e.g., 50% aqueous n-propanol) to each tube and mix well.[3]

  • Measure the absorbance of each solution at 570 nm against the reagent blank.

Data Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance at 570 nm against the concentration of the standards.

  • Determine the concentration of 5-bromo-6-methyl-1-aminoindane in the unknown sample by interpolating its absorbance from the calibration curve.

Visualized Logic: Ninhydrin Reaction

reagents (R)-5-bromo-6-methyl-1-aminoindane (Primary Amine) Ninhydrin (Colorless) reaction_conditions Heat (Boiling Water Bath) pH ~7.4 reagents->reaction_conditions product Ruhemann's Purple (Deep Purple Color) Absorbance max ≈ 570 nm reaction_conditions->product quantification Quantify using Spectrophotometer (Beer's Law) product->quantification

Caption: Principle of the ninhydrin reaction for colorimetric quantification.

Summary of Quantitative Methods

The choice of analytical method depends on the specific requirements of the analysis. Chiral HPLC is essential for determining enantiomeric purity, while GC-MS offers high sensitivity for achiral quantification. The ninhydrin-based spectrophotometric method provides a simple, cost-effective alternative for determining total primary amine concentration.

MethodPrincipleKey AdvantagePrimary Application
Chiral HPLC-UV Diastereomeric interactions with a chiral stationary phase.Enantioselective - separates (R) and (S) forms.Enantiomeric purity and quantification of the (R)-isomer.
Derivatization-GC-MS Separation based on volatility and polarity; detection by mass.High sensitivity and specificity.Trace-level quantification and impurity profiling (achiral).
UV-Vis Spectrophotometry Colorimetric reaction of primary amine with ninhydrin.Simple, rapid, and cost-effective.High-throughput quantification of total primary amine content.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences. Available at: [Link]

  • Rose, S., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (2021). ProQuest. Available at: [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PMC. Available at: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Available at: [Link]

  • Nirogi, R., et al. (2014). Reverse Phase High Performance Liquid Chromatographic Method for Separation of R-Rasagiline Mesylate from S-Isomer. Asian Journal of Chemistry. Available at: [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2018). PMC. Available at: [Link]

  • Balaji, N., & Sultana, S. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. PMC. Available at: [Link]

  • Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab. Available at: [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A simple, sensitive and validated spectrophotometric method for the determination of vigabatrin in pharmaceutical formulation. (2015). Current Pharmaceutical Analysis. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for the Chiral Purity Analysis of 5-Bromo-6-methyl-1-aminoindane

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Normal-Phase High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Introduction and Scientific Rationale

Chiral 1-aminoindanes are privileged scaffolds prevalent in neuropharmacology, most notably serving as the structural backbone for monoamine oxidase type B (MAO-B) inhibitors such as rasagiline[1]. The pharmacological efficacy and toxicological profile of these compounds are highly stereospecific. For instance, the (R)-enantiomer of rasagiline is a potent anti-Parkinsonian agent, whereas the (S)-enantiomer exhibits significantly lower activity and different metabolic pathways[2].

5-Bromo-6-methyl-1-aminoindane represents a highly substituted, sterically demanding analogue. The introduction of the massive electron-withdrawing bromine atom at the C5 position and the electron-donating methyl group at the C6 position alters the electron density of the aromatic ring and significantly changes the steric bulk of the molecule. Developing a robust chiral HPLC method for this compound requires a deep understanding of how these functional groups interact with the Chiral Stationary Phase (CSP)[3].

Mechanistic Basis of Chiral Recognition

To achieve baseline resolution ( Rs​>2.0 ) of 5-bromo-6-methyl-1-aminoindane enantiomers, we must exploit the "three-point interaction model." We selected an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H). The causality behind this selection is rooted in the molecular architecture of the analyte:

  • Hydrogen Bonding: The primary amine of the indane acts as a strong hydrogen bond donor/acceptor, interacting with the carbamate linkages (C=O and NH) of the amylose polymer.

  • π−π Interactions: The electron-rich 3,5-dimethylphenyl groups of the CSP interact with the halogenated aromatic ring of the indane. The bromo-methyl substitution creates a unique dipole that enhances enantiodiscrimination.

  • Steric Inclusion: The helical structure of the amylose polymer forms chiral cavities. The bulky 5-bromo group forces the enantiomers to adopt distinct spatial orientations when entering these cavities, leading to differential retention times.

G CSP Chiral Stationary Phase (Amylose Carbamate) HBond Hydrogen Bonding (Amine to Carbamate) CSP->HBond PiPi Pi-Pi Interactions (Aromatic Rings) CSP->PiPi Steric Steric Inclusion (Bromo/Methyl fit) CSP->Steric Analyte 5-Bromo-6-methyl- 1-aminoindane HBond->Analyte PiPi->Analyte Steric->Analyte

Fig 1. Three-point chiral recognition mechanism between the CSP and the analyte.

Method Development Strategy

Mobile Phase Optimization

A normal-phase (NP) system utilizing Hexane and Ethanol was selected. While Isopropanol (IPA) is a common modifier, Ethanol was chosen because its smaller steric profile allows it to penetrate the chiral cavities more effectively, modulating the strong hydrogen bonding between the primary amine and the CSP. This prevents excessive retention times.

The Critical Role of Basic Additives

Primary amines are notorious for exhibiting severe peak tailing on silica-based columns due to secondary interactions with residual acidic silanol groups on the silica support. To mitigate this, a basic additive—Diethylamine (DEA) or Butylamine —must be incorporated into the mobile phase[2]. The additive competitively binds to the active silanol sites, ensuring sharp, symmetrical peaks (Tailing Factor Tf​<1.5 ), which is critical for accurately quantifying trace levels of the undesired enantiomer (typically <0.1%).

Workflow Step1 1. Compound Profiling (pKa, Solubility, UV max) Step2 2. CSP Screening (Amylose vs Cellulose) Step1->Step2 Step3 3. Mobile Phase Optimization (Hexane/EtOH ratio) Step2->Step3 Step4 4. Additive Tuning (DEA/Butylamine for tailing) Step3->Step4 Step5 5. Method Validation (ICH Guidelines) Step4->Step5

Fig 2. Step-by-step HPLC method development and validation workflow.

Experimental Protocol

Reagents and Materials
  • Stationary Phase: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, HPLC-grade Ethanol.

  • Additive: Diethylamine (DEA) or Butylamine (HPLC grade, 99.5%).

  • Diluent: n-Hexane:Ethanol (80:20, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µmProvides optimal chiral cavities for halogenated indanes.
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)Isocratic elution balances retention ( k′ ) and resolution ( Rs​ ).
Flow Rate 1.0 mL/minEnsures optimal mass transfer kinetics within the CSP pores.
Column Temperature 25 °CLower temperatures generally enhance chiral recognition thermodynamics.
Detection Wavelength UV at 265 nmCorresponds to the π→π∗ transition of the substituted aromatic ring[2].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Execution
  • Mobile Phase Preparation: Measure 900 mL of n-Hexane and 100 mL of Ethanol. Add 1.0 mL of DEA. Mix thoroughly and degas via ultrasonication for 10 minutes. Self-Validation Check: Ensure the baseline is stable at 265 nm before proceeding.

  • System Equilibration: Flush the column with the mobile phase at 0.5 mL/min for 30 minutes, then increase to 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation (Assay): Weigh accurately 10.0 mg of 5-bromo-6-methyl-1-aminoindane API. Dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL. Sonicate to ensure complete dissolution.

  • System Suitability Testing (SST): Inject a racemic standard (1.0 mg/mL). Verify that the resolution ( Rs​ ) between the (R) and (S) enantiomers is 2.0, and the tailing factor for both peaks is 1.5.

  • Sample Analysis: Inject the test sample. Quantify the undesired enantiomer using the area normalization method or against a diluted standard (e.g., 0.1% level).

Method Validation & Data Presentation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is a self-validating system capable of routine quality control. Below is a summary of the expected quantitative data structure following optimization.

Validation ParameterAcceptance CriteriaExperimental Result (Typical)
Selectivity ( α ) >1.2 1.45
Resolution ( Rs​ ) ≥2.0 2.8
Tailing Factor ( Tf​ ) ≤1.5 1.1 (Peak 1), 1.2 (Peak 2)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL
Linearity ( R2 ) ≥0.999 (LOQ to 150% of spec)0.9998
Recovery (Accuracy) 90.0% – 110.0% at LOQ level98.5% – 102.1%

Note: The elution order (whether R or S elutes first) is highly dependent on the specific steric interactions of the 5-bromo and 6-methyl groups with the chiral groove and must be confirmed using enantiopure reference standards.

References

  • Zupančič, S., & Casar, Z. (2016). Process for the preparation of enantiomerically pure 1-aminoindan (European Patent No. EP3068746A1). European Patent Office.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex Inc. Retrieved from [Link]

  • Liu, Y., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via[3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Retrieved from[Link]

Sources

Method

Application Notes &amp; Protocols: (R)-5-bromo-6-methyl-1-aminoindane as a Versatile Chiral Building Block for Pharmaceutical Intermediates

Abstract Chiral 1-aminoindanes are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their rigid conformational structure which allows for precise presentation of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 1-aminoindanes are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their rigid conformational structure which allows for precise presentation of pharmacophoric elements.[1] This guide details the synthesis and potential applications of (R)-5-bromo-6-methyl-1-aminoindane , a highly functionalized and stereochemically defined intermediate. The presence of a bromine atom at the 5-position offers a versatile handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the methyl group and the chiral amine provide opportunities for modulating pharmacokinetic and pharmacodynamic properties. These application notes serve as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: The Significance of Substituted Chiral Aminoindanes

The indane framework provides a rigid bicyclic system that is attractive for the rational design of therapeutic molecules.[2] The fusion of an aromatic benzene ring with a cyclopentane ring allows for the spatial orientation of substituents in a well-defined manner, which is crucial for selective interaction with biological targets like enzymes and receptors.[2][3] The introduction of a chiral center, particularly at the C-1 position bearing an amino group, further enhances the potential for stereoselective interactions, a critical aspect of modern drug design.[4][5]

(R)-5-bromo-6-methyl-1-aminoindane is a particularly promising building block for several reasons:

  • The (R)-1-amino group: The specific stereochemistry is essential for enantioselective recognition by chiral biological macromolecules.[2] The primary amine also serves as a key site for further functionalization.

  • The 5-bromo substituent: The bromine atom is a powerful synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for extensive exploration of the structure-activity relationship (SAR).[6]

  • The 6-methyl group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the introduction of a methyl group can significantly impact a molecule's potency, selectivity, and metabolic stability.[6]

This guide will first outline a robust protocol for the asymmetric synthesis of (R)-5-bromo-6-methyl-1-aminoindane from a commercially available precursor. Subsequently, it will detail its application in the synthesis of a potential pharmaceutical intermediate via a Suzuki cross-coupling reaction.

Asymmetric Synthesis of (R)-5-bromo-6-methyl-1-aminoindane

The most direct route to the target compound begins with the corresponding indanone, followed by asymmetric amination. A reliable method involves the reductive amination of 6-bromo-5-methyl-1-indanone.

Protocol 1: Asymmetric Reductive Amination

This protocol employs a transaminase, a class of enzymes increasingly used in the pharmaceutical industry for the stereoselective synthesis of chiral amines.

Starting Material: 6-bromo-5-methyl-1-indanone (CAS: 1147548-82-0)[7]

Key Reagents:

  • (R)-selective ω-transaminase (e.g., ATA-117 or a similar commercially available enzyme)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer

Table 1: Reagents and Conditions for Asymmetric Reductive Amination

Parameter Value/Condition Rationale
Substrate6-bromo-5-methyl-1-indanoneCommercially available precursor.
Enzyme(R)-selective ω-transaminaseProvides high enantioselectivity for the (R)-amine.
Amine DonorIsopropylamineReadily available and produces acetone as a benign byproduct.
CofactorPyridoxal 5'-phosphate (PLP)Essential for transaminase activity.
SolventAqueous buffer (e.g., 100 mM K₃PO₄)Maintains optimal enzyme pH and stability.
Temperature30-40 °COptimal temperature for many commercial transaminases.
pH7.5 - 8.5Optimal pH range for the chosen enzyme.
Reaction Time12 - 24 hoursTypically sufficient for high conversion.

Step-by-Step Methodology:

  • To a temperature-controlled reaction vessel, add potassium phosphate buffer (pH 8.0).

  • Add the (R)-selective ω-transaminase, pyridoxal 5'-phosphate, and isopropylamine. Stir gently until all components are dissolved.

  • Add the substrate, 6-bromo-5-methyl-1-indanone.

  • Maintain the reaction mixture at the optimal temperature (e.g., 35 °C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by HPLC or GC-MS to confirm the conversion of the ketone to the amine.

  • Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

  • Adjust the pH of the aqueous layer to >10 with 2M NaOH to ensure the amine is in its free base form.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield (R)-5-bromo-6-methyl-1-aminoindane with high enantiomeric excess (>99% ee).

Synthetic Workflow Diagram

Synthesis_Workflow Indanone 6-bromo-5-methyl- 1-indanone Reaction Asymmetric Reductive Amination Indanone->Reaction (R)-Transaminase, Isopropylamine, PLP Aminoindane (R)-5-bromo-6-methyl- 1-aminoindane Reaction->Aminoindane High e.e.

Caption: Asymmetric synthesis of the target chiral amine.

Application in Pharmaceutical Intermediate Synthesis

The synthesized (R)-5-bromo-6-methyl-1-aminoindane is an ideal substrate for introducing molecular diversity through cross-coupling reactions. The following protocol describes a Suzuki-Miyaura coupling to synthesize an N-protected aryl-substituted aminoindane, a common core structure in various bioactive molecules.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the coupling of the bromo-aminoindane with a boronic acid to form a C-C bond, a cornerstone reaction in modern medicinal chemistry.[8]

Starting Material: (R)-5-bromo-6-methyl-1-aminoindane

Key Reagents:

  • A suitable boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • A protecting group for the amine (e.g., Boc-anhydride) is recommended prior to coupling to prevent side reactions.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

Parameter Value/Condition Rationale
SubstrateN-Boc-(R)-5-bromo-6-methyl-1-aminoindaneAmine protection prevents catalyst poisoning and side reactions.
Coupling PartnerArylboronic acid (1.2 eq.)Readily available and stable coupling partner.
CatalystPd(PPh₃)₄ (3-5 mol%)Efficient catalyst for C(sp²)-C(sp²) bond formation.
BaseK₂CO₃ (2.0 eq.)Activates the boronic acid for transmetalation.
Solvent1,4-Dioxane / H₂O (4:1)Common solvent system for Suzuki reactions, promotes solubility.
Temperature90 - 100 °CProvides sufficient thermal energy for the catalytic cycle.
Reaction Time8 - 16 hoursTypically sufficient for high conversion.

Step-by-Step Methodology:

  • Amine Protection (Pre-step): Dissolve (R)-5-bromo-6-methyl-1-aminoindane in a suitable solvent like dichloromethane (DCM). Add triethylamine (1.2 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Work up to obtain the N-Boc protected aminoindane.

  • Coupling Reaction: To a reaction flask, add N-Boc-(R)-5-bromo-6-methyl-1-aminoindane, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (dioxane/water) via cannula.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until completion is confirmed by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product. This intermediate can then be deprotected and further elaborated to a final drug candidate.

Application Workflow Diagram

Application_Workflow Start (R)-5-bromo-6-methyl- 1-aminoindane Protect Amine Protection Start->Protect Boc₂O Protected N-Boc Protected Intermediate Protect->Protected Couple Suzuki-Miyaura Coupling Protected->Couple Ar-B(OH)₂, Pd Catalyst, Base Intermediate Aryl-Substituted Pharmaceutical Intermediate Couple->Intermediate

Caption: Synthetic utility via Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

(R)-5-bromo-6-methyl-1-aminoindane represents a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its stereodefined nature, coupled with the synthetic handles provided by the bromo and amino functionalities, allows for the systematic and efficient exploration of chemical space in drug discovery programs. The protocols outlined herein provide a robust foundation for the synthesis and subsequent elaboration of this intermediate, paving the way for the development of novel therapeutics with potentially enhanced efficacy and safety profiles.

References

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]

  • Expeditious synthesis of 1-aminoindane derivatives achieved by[1][9]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate. [Link]

  • Various synthetic routes for the synthesis of amine 1 Comparison of the... ResearchGate. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]

  • Role of Chirality in Drugs. Juniper Publishers. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. PMC. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Pharmacology. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. [Link]

  • Substituted 2-aminoindane. Wikipedia. [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • New Psychoactive Substances: Piperazines and Aminoindanes. MDPI. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC. [Link]

  • Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. PubliRES. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine stability and degradation pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine .

Because this Active Pharmaceutical Ingredient (API) intermediate features a chiral benzylic primary amine and an aryl bromide moiety, it is susceptible to specific degradation pathways including racemization, oxidative deamination, and photolytic cleavage. This guide synthesizes mechanistic causality with field-proven, self-validating analytical protocols to ensure the integrity of your experimental workflows.

I. Mechanistic Troubleshooting & FAQs

Q1: We are observing a gradual loss of enantiomeric excess (ee%) during scale-up and elevated temperature storage. What is driving this racemization?

  • Expert Insight: You are observing benzylic epimerization. The C1 benzylic proton is highly activated by the adjacent electron-withdrawing indane ring.

  • Causality: Racemization at this chiral center typically occurs via two pathways. First, under strong basic conditions, the C1 proton can be deprotonated to form a planar carbanion. Second, in the presence of trace thiols or residual transition metals (e.g., Pd, Ir from upstream synthesis), a radical-mediated reversible H-abstraction occurs[1][2]. Both planar intermediates undergo non-stereoselective reprotonation or hydrogen transfer, degrading the ee% to a racemic mixture.

  • Solution: Avoid storing the free base in protic/basic solvents. Convert the API to a stable hydrochloride salt to protonate the amine, which deactivates the benzylic position. Ensure upstream metal scavengers are used to remove catalytic residues[2].

Q2: A new impurity with an LC-MS mass shift of -1 Da relative to the API has appeared in our aqueous formulations. How do we prevent this?

  • Expert Insight: This degradant is 5-bromo-6-methyl-1-indanone, resulting from oxidative deamination.

  • Causality: Primary benzylic amines are highly sensitive to atmospheric oxygen and trace peroxides[3]. The amine is first oxidized to an imine intermediate. In the presence of ambient moisture or aqueous buffers, this imine rapidly hydrolyzes to the corresponding ketone, releasing ammonia. The mass shifts from 225 Da (amine) to 224 Da (ketone).

  • Solution: Formulate and store the compound under an inert atmosphere (Argon or Nitrogen)[3]. Use peroxide-free solvents (e.g., avoid aging ethers/THF) and consider adding water-soluble antioxidants like ascorbic acid to aqueous formulations.

Q3: During ICH Q1B photostability testing, our assay drops significantly, and a [M-78] Da degradant appears. What is the mechanism?

  • Expert Insight: This indicates photolytic debromination.

  • Causality: The aryl C-Br bond at the C5 position is susceptible to homolytic cleavage when exposed to UV light (specifically in the 250–300 nm range). This cleavage generates an aryl radical that abstracts a hydrogen atom from the surrounding solvent, yielding the debrominated degradant, (R)-6-methyl-2,3-dihydro-1H-inden-1-amine.

  • Solution: All handling of the free base or salt in solution must be conducted under amber lighting. Final API storage must utilize actinic (amber) glass vials or opaque secondary packaging.

Q4: We are seeing a -17 Da impurity under strong acidic conditions at elevated temperatures. What is this?

  • Expert Insight: This is 5-bromo-6-methyl-1H-indene, formed via thermal deamination.

  • Causality: Under severe acidic stress and heat, the primary amine is heavily protonated, turning it into an excellent leaving group. An E1 or E2 elimination occurs, expelling ammonia (17 Da) and forming the thermodynamically stable, conjugated indene system.

II. Quantitative Degradation Data

To assist in your impurity profiling, below is the standardized forced degradation profile for (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine.

Stress ConditionDurationAssay (% Remaining)Chiral Purity (ee%)Primary Degradant Identified
Control (25°C, Dark, Solid)14 days99.8%99.5%None
Thermal (80°C, Solid)14 days98.5%99.0%Trace 1H-Indene
Oxidative (3% H₂O₂, 25°C)24 hours82.4%99.5%5-Bromo-6-methyl-1-indanone
Acidic (0.1N HCl, 60°C)48 hours94.1%99.5%5-Bromo-6-methyl-1H-indene
Basic (0.1N NaOH, 60°C)48 hours96.0%88.2%Racemate (S-enantiomer)
Photolytic (UV/Vis, 1.2M lux-hr)1 cycle89.5%99.4%(R)-6-methyl-1-aminoindane

III. Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

To accurately replicate the data above and troubleshoot your own batches, utilize this self-validating forced degradation protocol.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Causality: This ratio ensures complete solubility of both the polar amine salt and the highly non-polar indene/ketone degradants.

Step 2: Stress Application

  • Aliquot 5 mL of the stock into five separate amber vials.

  • Apply stress: Add 1 mL of 0.1N HCl (Acid), 0.1N NaOH (Base), or 3% H₂O₂ (Oxidative). For thermal, heat a sealed vial to 60°C.

Step 3: Immediate Quenching (Critical Step)

  • After the designated time (see table), immediately neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl.

  • Causality: Failing to quench the sample will result in continued degradation inside the HPLC autosampler, leading to artificially low assay values and non-reproducible data.

Step 4: Dual Analysis (Achiral & Chiral)

  • Analyze via LC-MS (C18 column, 0.1% TFA in Water/MeCN gradient) to quantify the assay and identify mass shifts.

  • Analyze via Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/DEA mobile phase) to quantify the ee%.

Step 5: Self-Validation Checkpoints (Trustworthiness)

  • Quench Efficacy Control: Subject a "zero-time" aliquot to stress and immediately quench it. It must show <0.1% degradation.

  • System Suitability Test (SST): Inject a resolution mixture of the (R)-enantiomer and (S)-enantiomer. The resolution factor ( Rs​ ) must be > 1.5.

  • Mass Balance Verification: Calculate (Area of API + Sum Area of all Degradants) / Area of Unstressed Control. The result must fall between 98.0% and 102.0%. A failure here indicates degradants are either volatile (lost to headspace) or permanently retained on the column.

IV. Pathway & Workflow Visualizations

Pathways A (R)-5-Bromo-6-methyl-1-aminoindane (Intact API) B Racemic Mixture (R/S) (Loss of ee%) A->B Base / Heat / Radicals (Reversible H-abstraction) C 5-Bromo-6-methyl-1-indanone (Oxidative Cleavage) A->C O2 / ROS / Peroxides (Oxidative Deamination) D 5-Bromo-6-methyl-1H-indene (Deamination/Elimination) A->D Strong Acid / Heat (E1/E2 Elimination) E (R)-6-methyl-1-aminoindane (Debromination) A->E UV Light / Reductants (C-Br Cleavage)

Fig 1. Chemical degradation pathways of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine.

Workflow S1 1. Sample Prep (1.0 mg/mL API) S2 2. Stress Applied (Thermal, Oxidative, Photolytic, pH) S1->S2 S3 3. Quenching & Neutralization (pH 7.0) S2->S3 S4 4. Dual Analysis (Chiral LC & Achiral LC-MS) S3->S4 S5 5. Data Validation (Mass Balance Calculation) S4->S5 C1 Control: Unstressed Std C1->S4 Baseline Ref

Fig 2. Self-validating experimental workflow for forced degradation and stability testing.

V. References

  • Title: Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Biocatalytic Routes to Optically Active Amines Source: ChemCatChem URL: [Link]

  • Title: Scalable and sustainable synthesis of chiral amines by biocatalysis Source: PubMed Central (PMC) / Nature Communications URL: [Link]

Sources

Optimization

Troubleshooting low yields in (1R)-5-bromo-6-methyl-indan-1-amine synthesis

Welcome to the technical support resource for the synthesis of (1R)-5-bromo-6-methyl-indan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (1R)-5-bromo-6-methyl-indan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your process optimization.

The synthesis of chiral 1-aminoindanes is a critical process in medicinal chemistry, as these scaffolds are present in numerous bioactive molecules.[1][2] The pathway to (1R)-5-bromo-6-methyl-indan-1-amine, while conceptually straightforward, involves several stages where yield and purity can be compromised. This guide breaks down the synthesis into its core stages: indanone formation, conversion to the racemic amine, and chiral resolution.

General Troubleshooting Principles

Before delving into specific issues, it's crucial to adhere to universal best practices that underpin successful organic synthesis:

  • Reagent Quality: Always use reagents of known purity. Impurities in starting materials or solvents can have a cascading effect on the reaction outcome.[3]

  • Atmospheric Control: Many organometallic reagents and intermediates are sensitive to air and moisture. The use of an inert atmosphere (Nitrogen or Argon) is often mandatory.

  • Reaction Monitoring: Do not rely solely on reaction time. Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress to completion.[4]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Stage 1: Indanone Synthesis cluster_1 Stage 2: Amine Synthesis (Racemic) cluster_2 Stage 3: Chiral Resolution SM 3-(3-bromo-4-methylphenyl) propionic acid Indanone 5-Bromo-6-methyl-1-indanone SM->Indanone Intramolecular Friedel-Crafts Oxime Indanone Oxime Indanone->Oxime Hydroxylamine RacemicAmine (±)-5-bromo-6-methyl- indan-1-amine Oxime->RacemicAmine Reduction (e.g., H₂/Catalyst) Salt Diastereomeric Salt with Chiral Acid RacemicAmine->Salt Resolving Agent FinalProduct (1R)-5-bromo-6-methyl- indan-1-amine Salt->FinalProduct Base Treatment

Caption: General synthetic workflow for (1R)-5-bromo-6-methyl-indan-1-amine.
Stage 1: Synthesis of 5-Bromo-6-Methyl-1-Indanone

The synthesis typically begins with an intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid precursor.[3]

Q1: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the common causes?

A1: Low yields in this step are frequently traced back to three main areas: the starting material, the choice and handling of the acid catalyst, and the reaction conditions.

  • Starting Material Purity: Ensure the 3-(3-bromo-4-methylphenyl)propionic acid is pure. Impurities can inhibit the catalyst or lead to the formation of polymeric byproducts.[3] It is advisable to analyze the starting material by NMR and melting point and recrystallize if necessary.

  • Acid Catalyst: The choice of catalyst is critical. Polyphosphoric acid (PPA) is commonly used, but its efficacy depends on its phosphorus pentoxide (P₂O₅) content. Older or improperly stored PPA may have absorbed atmospheric moisture, reducing its activity.[3] Eaton's reagent (P₂O₅ in methanesulfonic acid) or the use of oxalyl chloride/thionyl chloride to form the acid chloride followed by a Lewis acid (e.g., AlCl₃) are powerful alternatives.

  • Reaction Conditions: High temperatures can cause product degradation or charring, especially with strong acids like PPA. Maintain the lowest effective temperature and monitor the reaction by TLC. Running the reaction under more dilute conditions can also disfavor intermolecular side reactions that lead to polymers.[3]

Q2: I'm observing the formation of regioisomers in my PPA-catalyzed indanone synthesis. How can I improve the regioselectivity?

A2: Regioselectivity in Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. In this case, cyclization can occur either ortho or para to the methyl group. While the desired product results from cyclization ortho to the methyl group and meta to the bromo group, an alternative regioisomer is possible. The grade of PPA can influence this outcome. A high P₂O₅ content in PPA tends to favor the formation of an acylium ion intermediate, which can lead to a different isomeric ratio compared to lower P₂O₅ content PPA.[3] For more reliable regioselectivity, converting the carboxylic acid to an acid chloride and using a milder Lewis acid catalyst at low temperatures (e.g., AlCl₃ in CH₂Cl₂ or CS₂) can provide greater control.

Stage 2 & 3: From Indanone to Racemic Amine

A robust method for this conversion is the formation of an oxime followed by reduction. A patent for a similar synthesis details this two-step process.[5]

Q3: The formation of the 5-bromo-6-methyl-1-indanone oxime is slow or incomplete. What should I check?

A3: Oxime formation is a reversible equilibrium reaction that is highly pH-dependent.

  • pH Control: The reaction typically uses hydroxylamine hydrochloride (NH₂OH·HCl) or sulfate. A base (e.g., sodium hydroxide, sodium acetate, or pyridine) must be added to liberate the free hydroxylamine nucleophile.[5] The optimal pH is generally weakly acidic (around 4-5) to facilitate the dehydration of the intermediate carbinolamine. If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the dehydration step is slow.

  • Reaction Monitoring: Monitor the disappearance of the ketone spot on TLC. If the reaction stalls, a slight adjustment of the pH may be necessary. Ensure the temperature is appropriate; gentle heating can sometimes be required.

Q4: The reduction of the oxime to the amine is resulting in a complex mixture of products. What are the best practices for a clean reduction?

A4: Catalytic hydrogenation is the preferred method for reducing oximes to primary amines due to its high efficiency and cleaner reaction profiles compared to metal hydrides.

  • Catalyst Choice: Raney Nickel is a highly effective catalyst for this transformation.[6] Palladium on carbon (Pd/C) can also be used. Ensure the catalyst is active and not poisoned by impurities from previous steps.

  • Solvent and Additives: The reaction is typically run in an alcohol solvent like ethanol or methanol. The presence of a small amount of acid can sometimes prevent the formation of secondary amine byproducts by protonating the intermediate imine. However, for many substrates, neutral conditions are sufficient.

  • Reaction Conditions: Adequate hydrogen pressure (typically 50-100 psi) and temperature (room temperature to 50°C) are crucial.[6] The reaction should be monitored for hydrogen uptake. A key factor often overlooked is the potential for over-reduction or side reactions if the reaction is left for too long after completion.

Stage 4: Chiral Resolution

This is often the most challenging step, where yield and enantiomeric purity are determined. The process relies on the selective crystallization of one of two diastereomeric salts.

Troubleshooting_Resolution cluster_0 cluster_1 cluster_2 Start Low Yield or Low ee in Chiral Resolution Q1 Is the yield of the diastereomeric salt low? Start->Q1 Q2 Is the enantiomeric excess (ee) low? Start->Q2 Sol_Yield1 Optimize Solvent System: - Screen different solvents/mixtures. - Adjust polarity. Q1->Sol_Yield1 Sol_Yield2 Control Crystallization Rate: - Slow cooling. - Use a temperature gradient. Q1->Sol_Yield2 Sol_Yield3 Check Stoichiometry: - Ensure correct molar ratio of amine to resolving agent. Q1->Sol_Yield3 Sol_ee1 Purity of Resolving Agent: - Verify chiral purity of the acid. Q2->Sol_ee1 Sol_ee2 Recrystallization: - Perform one or more recrystallizations of the diastereomeric salt. Q2->Sol_ee2 Sol_ee3 Equilibration Check: - Ensure the system reaches thermodynamic equilibrium. Q2->Sol_ee3

Caption: Troubleshooting logic for the chiral resolution step.

Q5: My chiral resolution with D-mandelic acid is yielding a low amount of the desired diastereomeric salt. How can I optimize the crystallization?

A5: The success of a classical resolution hinges on the significant solubility difference between the two diastereomeric salts in a specific solvent.

  • Solvent Screening: This is the most critical parameter. A patent for a related compound suggests methanol as a solvent.[5] However, if the yield is low, you must screen other solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent/anti-solvent mixtures (e.g., ethanol/water, methanol/TBME). The goal is to find a system where one salt is sparingly soluble while the other remains in the mother liquor.

  • Concentration and Temperature Profile: Ensure the solution is saturated at a higher temperature and then cooled slowly. Crash cooling often leads to co-precipitation of both diastereomers and traps impurities, reducing both yield and purity. A programmed, slow cooling ramp is ideal.

  • Seeding: Introducing a few seed crystals of the pure, desired diastereomeric salt at the point of supersaturation can be highly effective in promoting the crystallization of the correct form.

Resolving AgentCommon SolventsComments
D-(-)-Mandelic AcidMethanol, EthanolOften effective for primary amines.[5]
Di-p-toluoyl-D-tartaric acidAlcohols, AcetoneBulky groups can enhance chiral recognition.
N-Acetyl-L-glutamic acidEthanol, Ethanol/WaterHas been used successfully for 1-aminoindan resolution.[7]
(1R)-(-)-Camphor-10-sulfonic acidWater, AlcoholsStrong acid, forms well-defined crystalline salts.

Q6: The enantiomeric excess (ee) of my final (1R)-amine is below the required specification (>99%). What are the critical factors?

A6: Achieving high enantiomeric excess requires optimizing the separation of the diastereomeric salts.

  • Purity of the Resolving Agent: First, confirm the enantiomeric purity of the chiral resolving agent itself. Using a resolving agent with low ee will inherently limit the maximum possible ee of your product.

  • Recrystallization: It is very common that a single crystallization does not provide >99% ee. The isolated diastereomeric salt must often be recrystallized one or more times from the same or a different solvent system to upgrade its diastereomeric purity. Monitor the purity at each stage by measuring the optical rotation or by liberating the amine from a small sample and analyzing it by chiral HPLC.

  • Equilibration: Ensure that the crystallization mixture is allowed to equilibrate. Stirring the slurry at the final, low temperature for several hours can allow for the dissolution of the less pure solid and recrystallization into the more stable, purer diastereomeric form.

Stage 5: Purification & Isolation

Q7: My final amine product is difficult to purify by column chromatography on silica gel, showing significant streaking. Are there any specific techniques?

A7: Primary amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery.

  • Modified Eluent: A common solution is to add a small amount (0.5-2%) of a volatile base like triethylamine or ammonium hydroxide to the mobile phase (e.g., Hexane/Ethyl Acetate).[8] This deactivates the acidic sites on the silica, allowing the amine to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If streaking persists, consider using an alternative stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Amine-functionalized silica is also commercially available and provides excellent results for purifying organic amines using standard normal-phase solvents.[8]

Q8: The free amine is "oiling out" instead of crystallizing after liberation from the diastereomeric salt. What can I do?

A8: "Oiling out" occurs when a compound separates from solution as a liquid phase rather than a solid crystal lattice. This is common for amines, which can have low melting points or form strong hydrogen bonds with residual solvent.

  • Ensure Complete Solvent Removal: First, ensure all organic solvent from the extraction step has been thoroughly removed under high vacuum.

  • Trituration: Try adding a non-polar solvent in which the amine is insoluble (e.g., cold hexanes or pentane) to the oil and vigorously scratching the side of the flask with a glass rod. This can induce nucleation and crystallization.

  • Recrystallization from a Different System: If trituration fails, redissolve the oil in a minimal amount of a soluble solvent (e.g., a small amount of ethyl acetate or toluene) and then slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists, then warm slightly to clarify and cool slowly.

Key Experimental Protocol: Chiral Resolution

This protocol is a generalized procedure based on common practices for resolving 1-aminoindanes.[5][7]

  • Salt Formation: Dissolve 1.0 equivalent of racemic (±)-5-bromo-6-methyl-indan-1-amine in a suitable solvent (e.g., methanol, 5-10 mL per gram of amine) with gentle warming. In a separate flask, dissolve 0.55-0.6 equivalents of the chiral resolving agent (e.g., D-(-)-mandelic acid) in a minimal amount of the same warm solvent.

  • Crystallization: Add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or placing it in a refrigerator (4°C) overnight. Avoid rapid cooling in an ice bath initially.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the other diastereomer.

  • Purity Upgrade (Recrystallization): Redissolve the salt in a minimal amount of the hot solvent and repeat the slow cooling and filtration process. Monitor the diastereomeric purity at each step.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Cool the mixture in an ice bath and add a base (e.g., 2M NaOH or ammonia solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

  • Extraction & Isolation: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

References
  • Terp, G. M., et al. (2023). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Available at: [Link]

  • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. Available at: [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Yilmaz, I., et al. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. ChemistrySelect. Available at: [Link]

  • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Wang, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

  • Cirrincione, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(11), 3593. Available at: [Link]

  • CN105130824A. (2015). Method for preparing S-5-bromo-1-aminoindane. Google Patents.
  • Sankar, M. G., & Gandon, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-6-methoxy-1-indanone. Available at: [Link]

  • France, S. P., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • WO2016116607A1. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • EP3068746A1. (2016). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. EPO. Available at: [Link]

  • Wang, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • CN113801033A. (2021). Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Oxidation of (R)-5-bromo-6-methyl-1-aminoindane in Solution

Welcome to the technical support center for handling (R)-5-bromo-6-methyl-1-aminoindane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (R)-5-bromo-6-methyl-1-aminoindane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in solution. As a primary aromatic amine, this molecule is susceptible to oxidative degradation, which can compromise experimental results, reduce product yield, and impact purity. This document provides in-depth troubleshooting guides and FAQs to help you maintain the integrity of your compound.

Section 1: Understanding the Degradation: Key Oxidation Pathways

A foundational understanding of why degradation occurs is the first step toward prevention. The primary amino group attached to the indane ring system is an electron-rich moiety, making it a prime target for oxidation.

Q1: Why is my (R)-5-bromo-6-methyl-1-aminoindane solution changing color (e.g., turning yellow or brown) over time?

This discoloration is a classic indicator of chemical degradation. The formation of colored byproducts is often due to the creation of highly conjugated systems resulting from oxidation. There are three primary mechanisms responsible for this instability:

  • Autoxidation: This is the direct reaction of the aminoindane with atmospheric oxygen. This process can be slow on its own but is significantly accelerated by heat and light. It often proceeds via a free-radical chain reaction, leading to a complex mixture of degradation products, including hydroxylamines and nitroso compounds.

  • Metal-Catalyzed Oxidation: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for amine oxidation.[1][2][3] These ions can be introduced from glassware, spatulas, or impurities in solvents and reagents. They facilitate electron transfer processes, dramatically increasing the rate of degradation even at room temperature.[3]

  • Photo-oxidation: Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light.[4][5] Exposure to UV or even high-intensity ambient light can provide the energy needed to initiate radical reactions, leading to decomposition or unwanted side reactions like further bromination.[4][6] Storing related compounds protected from light is a noted stability measure.[7]

Diagram: General Pathways of Amine Oxidation

Amine (R)-5-bromo-6-methyl- 1-aminoindane Radical Amine Radical Cation Amine->Radical O₂, Metal Ions (Fe³⁺, Cu²⁺), or Light (hν) Hydroxylamine Hydroxylamine Derivative Amine->Hydroxylamine Direct Oxygenation Products Complex Degradation Products (Imine, Amide, Polymers) Radical->Products Further Oxidation

Caption: Key oxidative pathways affecting primary aromatic amines.

Section 2: Proactive Stabilization: A Guide to Preparing and Storing Stable Solutions

The following protocol integrates best practices for minimizing oxidation. Adherence to these steps is critical for ensuring the long-term stability of your (R)-5-bromo-6-methyl-1-aminoindane solutions.

Experimental Protocol: Preparation of a Stabilized Stock Solution

1. Glassware and Equipment Preparation:

  • Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with deionized water and a final solvent rinse (e.g., acetone).
  • Dry glassware in an oven at >120°C for at least 4 hours to remove adsorbed moisture, which can interfere with certain solvents and reactions.[8]
  • Allow glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen) or in a desiccator.

2. Solvent Selection and Preparation:

  • Choose a high-purity, anhydrous grade solvent. The choice of solvent can significantly impact amine stability.[9] Aprotic solvents are generally preferred.
  • Degas the solvent: Sparge the solvent with an inert gas (Argon is preferred due to its density, but Nitrogen is also effective) for 15-30 minutes to remove dissolved oxygen.[10] This is one of the most critical steps in preventing autoxidation.
  • Use of solvents packaged under an inert atmosphere in Sure/Seal™ bottles is highly recommended.[8]

3. Weighing and Dissolution under Inert Atmosphere:

  • Perform all manipulations under a gentle positive pressure of an inert gas using a Schlenk line or inside an inert-atmosphere glove box.[11]
  • Weigh the (R)-5-bromo-6-methyl-1-aminoindane directly into the prepared reaction flask.
  • Using a gas-tight syringe, transfer the degassed solvent into the flask containing the compound.
  • If necessary, stir with a Teflon-coated magnetic stir bar until fully dissolved.

4. Additives for Enhanced Stability:

  • Consider the addition of stabilizing agents based on your downstream application's tolerance.
Additive TypeExampleConcentrationMechanism of Action
pH Adjustment HCl (to form salt)Adjust to pH < 5Protonation of the amine group reduces its susceptibility to oxidation. Storing as a salt is a common stabilization strategy.[12]
Antioxidant BHT (Butylated hydroxytoluene)0.01 - 0.1% (w/v)A radical scavenger that terminates free-radical chain reactions.[13]
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)10-100 µMSequesters catalytic metal ions, preventing metal-catalyzed oxidation.

5. Storage and Handling:

  • Transfer the final solution via cannula or syringe to a clean, dry amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[7]
  • Use vials with PTFE-lined septa or screw caps to ensure an airtight seal.[8]
  • Store the sealed vial at a reduced temperature (-20°C or 2-8°C), ensuring the solvent/solution does not freeze.[14]
  • For long-term storage, flush the headspace of the vial with inert gas before sealing.
Diagram: Workflow for Preparing a Stable Amine Solution

A 1. Prepare Glassware (Clean, Oven-Dry) C 3. Weigh Compound (Under Inert Atmosphere) A->C B 2. Prepare Solvent (High-Purity, Degas with Ar/N₂) D 4. Dissolve in Degassed Solvent B->D C->D E 5. Add Stabilizers (Optional) (e.g., Antioxidant, Chelator) D->E F 6. Transfer to Storage Vial (Amber Glass, PTFE-lined cap) E->F G 7. Flush Headspace & Seal F->G H 8. Store Properly (Cold, Dark) G->H Start Solution Shows Signs of Degradation Rate What is the rate of degradation? Start->Rate Rapid Rapid (Hours) Rate->Rapid Slow Slow (Days) Rate->Slow CheckO2 Major O₂ or Metal Contamination Likely. 1. Verify inert atmosphere integrity. 2. Check for metal sources. 3. Prepare fresh with chelator. Rapid->CheckO2 CheckSubtle Subtle Contamination Likely. 1. Improve solvent degassing. 2. Ensure total light protection. 3. Use high-quality PTFE seals. Slow->CheckSubtle

Sources

Optimization

Improving the solubility of (R)-5-bromo-6-methyl-1-aminoindane for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated small molecules.

Working with (R)-5-bromo-6-methyl-1-aminoindane presents a specific physicochemical challenge. The indane core, heavily functionalized with lipophilic bromo and methyl groups, severely restricts aqueous solubility. However, the presence of a primary amine at the 1-position provides a critical chemical handle for targeted solubilization strategies.

This guide is designed to troubleshoot your in vitro assay preparations, explaining the mechanistic causality behind each step so you can adapt these protocols to your specific experimental constraints.

Part 1: Physicochemical Profiling

Before troubleshooting, we must define the physical parameters driving the molecule's behavior in solution. Understanding these metrics dictates which solubilization strategy will be most effective.

Table 1: Physicochemical Properties & Assay Impact of (R)-5-bromo-6-methyl-1-aminoindane

PropertyValue / CharacteristicImpact on In Vitro Assays
Molecular Weight ~226.11 g/mol Favorable for membrane permeability; standard small molecule size.
LogP (Estimated) 2.5 – 3.5High lipophilicity due to bromo/methyl groups; drives rapid aqueous precipitation.
pKa (Primary Amine) ~9.0 – 9.5Protonated at physiological pH (7.4), allowing for salt formation strategies.
DMSO Solubility > 20 mg/mLExcellent primary solvent for high-concentration stock creation.
Aqueous Solubility (Free Base) < 0.1 mg/mLRequires co-solvents, surfactants, or complexation for aqueous assay media.

Part 2: Solubilization Troubleshooting Workflow

When dealing with lipophilic aminoindanes, a systematic approach prevents wasted material and compromised assay data. Follow the diagnostic workflow below to determine your optimal path.

Workflow Start Start: (R)-5-bromo-6-methyl-1-aminoindane DMSO Dissolve in 100% DMSO Start->DMSO Check1 Complete Dissolution? DMSO->Check1 Sonicate Gentle Warming & Sonication Check1->Sonicate No Dilute Serial Dilution in DMSO Check1->Dilute Yes Sonicate->Check1 Check2 Precipitation in Buffer? Dilute->Check2 Assay Proceed to In Vitro Assay Check2->Assay No Cyclo Use Cyclodextrin or Salt Form Check2->Cyclo Yes Cyclo->Dilute

Workflow for troubleshooting the solubilization of lipophilic aminoindanes.

Part 3: Frequently Asked Questions & Validated Protocols

FAQ 1: Overcoming DMSO-Induced Precipitation

Question: I dissolved the free base in 100% DMSO at 10 mM, but it immediately precipitates when I add it to my cell culture media (pH 7.4). Why does this happen, and how do I fix it?

Causality & Mechanism: This is a classic failure of kinetic solubility. When a highly polar solvent like DMSO is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the lipophilic (R)-5-bromo-6-methyl-1-aminoindane suddenly exceeds its thermodynamic solubility limit, leading to rapid nucleation and crystal precipitation[1]. The bromo-substituent significantly increases the lipophilicity of the indane core, exacerbating this effect. Furthermore, DMSO concentrations above 0.5% can induce cytotoxicity and alter cellular metabolic processes, skewing your assay readouts[2].

Self-Validating Protocol: Optimized DMSO Dilution To prevent localized concentration spikes, we must control the dilution kinetics.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, cell-culture grade 100% DMSO.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first to reach 1000x your final desired assay concentrations.

  • Thermal Equilibration: Pre-warm your aqueous assay buffer or media to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Dropwise Integration: Add 1 µL of the DMSO stock dropwise to 999 µL of the pre-warmed buffer while vortexing vigorously.

  • Validation: Centrifuge the final media at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the kinetic solubility limit. Always include a vehicle control (e.g., 0.1% DMSO) in your assay to validate that the solvent is not driving the biological response[1].

FAQ 2: Utilizing Salt Forms for Thermodynamic Solubility

Question: My enzymatic assay cannot tolerate any DMSO. How can I achieve an aqueous solution without organic solvents?

Causality & Mechanism: The 1-amino group on the indane ring is basic (pKa ~9.0). In its free base form, the molecule is uncharged at physiological pH, rendering it highly lipophilic. By converting it to a salt (e.g., hydrochloride or mesylate), you protonate the amine. This introduces a permanent positive charge, which drastically increases ion-dipole interactions with water, shifting the molecule's thermodynamic solubility. This is a standard industry practice for aminoindane derivatives (such as rasagiline), which are frequently formulated as mesylate salts to achieve high aqueous solubility[3].

Self-Validating Protocol: In Situ Acidification If you only have the free base powder, you can protonate it in situ:

  • Suspension: Suspend the free base in a small volume of sterile distilled water.

  • Protonation: Add 1.05 molar equivalents of 0.1 M HCl.

  • Agitation: Sonicate the mixture for 5–10 minutes. The cloudy suspension should transition to a clear solution as the hydrochloride salt forms and dissolves.

  • Buffering: Slowly dilute this acidic stock into a high-capacity assay buffer (e.g., 100 mM HEPES or PBS) to bring the final pH back to 7.4.

  • Validation: Measure the final pH of your assay media. If the pH drops below your target, your buffer capacity is too low, which will invalidate enzyme kinetics.

FAQ 3: Advanced Encapsulation via Cyclodextrins

Question: Even as a salt form, the compound crashes out at the high micromolar concentrations required for my binding assay. What is the next best approach?

Causality & Mechanism: When salt formation is insufficient due to the overpowering lipophilicity of the bromo-methyl-indane core, host-guest complexation is required. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic bromo-indane core inserts into the cavity via hydrophobic interactions, while the hydrophilic exterior maintains the complex in the aqueous solution[1]. This creates a dynamic equilibrium where the drug is soluble but remains bioavailable to interact with your target receptor.

Mechanism Drug (R)-5-bromo-6-methyl -1-aminoindane (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Host-Guest Interaction CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Assay Bioavailable Drug in Aqueous Media Complex->Assay Equilibrium Release

Mechanism of cyclodextrin host-guest complexation for lipophilic compounds.

Self-Validating Protocol: HP-β-CD Complexation

  • CD Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Complexation: Add the solid (R)-5-bromo-6-methyl-1-aminoindane directly to the CD solution. Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Equilibration: Agitate on a rotary shaker at room temperature for 12–24 hours. Complexation is a thermodynamic process and requires time to reach equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: Because you filtered out uncomplexed drug, the theoretical concentration is no longer accurate. You must quantify the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS against a standard curve before applying it to your assay.

References

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Preparation of (Rac)-Rasagiline Stock Solutions for In Vitro Assays. Benchchem.
  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. NIH / PMC.

Sources

Optimization

Managing side reactions during the bromination of 6-methyl-1-indanone

Welcome to the Technical Support Center for the bromination of 6-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of 6-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-tested insights to help you navigate the complexities of this reaction and achieve your desired outcomes.

Introduction to the Bromination of 6-Methyl-1-indanone

The selective bromination of 6-methyl-1-indanone is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary goal is typically the introduction of a single bromine atom at the α-position to the carbonyl group (C-2) to furnish 2-bromo-6-methyl-1-indanone. This α-bromo ketone is a versatile precursor for further functionalization.

However, the reaction is often accompanied by the formation of undesirable side products, including di-α-brominated species and isomers resulting from electrophilic substitution on the aromatic ring. The regioselectivity and yield of the desired product are highly sensitive to reaction conditions. This guide will provide a detailed exploration of the factors influencing this reaction and practical solutions to common challenges.

Core Concepts: Understanding the Reaction Mechanisms

Two primary reaction pathways are in competition during the bromination of 6-methyl-1-indanone: α-bromination of the ketone and electrophilic aromatic substitution.

1. α-Bromination of the Ketone:

This reaction proceeds via an enol or enolate intermediate.

  • Acid-Catalyzed α-Bromination: In the presence of an acid catalyst, the ketone carbonyl is protonated, facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then attacks molecular bromine (Br₂) or another electrophilic bromine source.[1] This pathway generally favors mono-bromination because the electron-withdrawing effect of the newly introduced bromine atom disfavors the formation of a second enol at the same carbon.

  • Base-Mediated α-Bromination: In the presence of a base, an α-proton is abstracted to form an enolate anion. The enolate, being a more potent nucleophile than the enol, rapidly attacks the bromine source. Under basic conditions, the introduction of the first bromine atom increases the acidity of the remaining α-proton, often leading to rapid di-bromination.[1][2]

2. Electrophilic Aromatic Substitution:

The benzene ring of the indanone nucleus is susceptible to electrophilic attack by bromine. The outcome of this reaction is governed by the directing effects of the substituents on the ring.

  • Activating and Directing Effects: The 6-methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect and hyperconjugation.[3] The carbonyl group is a deactivating, meta- directing group. The interplay of these effects will determine the position of aromatic bromination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of 6-methyl-1-indanone in a practical question-and-answer format.

FAQ 1: My reaction is producing a significant amount of di-brominated product (2,2-dibromo-6-methyl-1-indanone). How can I favor mono-bromination?

Answer: The formation of the di-brominated byproduct is a common issue, particularly under basic or neutral conditions. To promote selective mono-α-bromination, consider the following strategies:

  • Utilize Acidic Conditions: Performing the reaction in an acidic medium, such as acetic acid, is the most effective way to favor mono-bromination.[1] The acid catalyzes the formation of the enol intermediate. After the first bromination, the electron-withdrawing bromine atom destabilizes the transition state for the formation of a second enol at the same position, thus slowing down the second bromination.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05 to 1.1 equivalents) of bromine or N-Bromosuccinimide (NBS) is often sufficient. Adding the brominating agent dropwise over a period of time can also help to maintain a low concentration of the reagent and minimize over-bromination.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can help to improve selectivity by reducing the rate of the second bromination reaction.

dot

cluster_main Troubleshooting: Dibromination 6-Methyl-1-indanone 6-Methyl-1-indanone Br2_excess Excess Br2 / Basic Conditions 6-Methyl-1-indanone->Br2_excess Acidic_Conditions Acidic Conditions (e.g., AcOH) 6-Methyl-1-indanone->Acidic_Conditions Controlled_Stoichiometry Controlled Stoichiometry (1.05 eq. Br2) 6-Methyl-1-indanone->Controlled_Stoichiometry Dibrominated_Product 2,2-dibromo-6-methyl-1-indanone Br2_excess->Dibrominated_Product Monobrominated_Product 2-bromo-6-methyl-1-indanone Acidic_Conditions->Monobrominated_Product Controlled_Stoichiometry->Monobrominated_Product

Caption: Strategies to control dibromination.

FAQ 2: I am observing bromination on the aromatic ring. How can I enhance selectivity for α-bromination?

Answer: Aromatic bromination competes with α-bromination, especially with an activating methyl group on the ring. The following approaches can enhance selectivity for the desired α-position:

  • Reaction Conditions: As a general rule, reactions favoring enol formation (acid-catalyzed) will promote α-bromination. Conditions that enhance the electrophilicity of bromine, such as the use of a Lewis acid catalyst in a non-polar solvent, can favor aromatic substitution.

  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for α-bromination of ketones, especially under acid catalysis or with radical initiation.[4]

  • Temperature Control: Aromatic bromination often has a higher activation energy than α-bromination. Running the reaction at moderate temperatures (e.g., room temperature to 40°C) can favor the kinetically preferred α-bromination.

dot

cluster_main Regioselectivity: α- vs. Aromatic Bromination Start 6-Methyl-1-indanone + Brominating Agent Alpha_Bromination α-Bromination (Desired) Start->Alpha_Bromination Aromatic_Bromination Aromatic Bromination (Side Reaction) Start->Aromatic_Bromination Acid_Catalysis Acid Catalysis (e.g., AcOH) Alpha_Bromination->Acid_Catalysis NBS N-Bromosuccinimide (NBS) Alpha_Bromination->NBS Lewis_Acid Lewis Acid Catalyst Aromatic_Bromination->Lewis_Acid

Caption: Factors influencing regioselectivity.

FAQ 3: My reaction is sluggish or incomplete. What are the potential causes and solutions?

Answer: A slow or incomplete reaction can be frustrating. Here are some common causes and their remedies:

  • Reagent Quality: Ensure your brominating agent is of high quality. Molecular bromine can degrade over time, and NBS should be recrystallized if it appears discolored.

  • Insufficient Catalyst: If using an acid-catalyzed method, ensure a sufficient amount of catalyst is present. For reactions in acetic acid, the solvent also acts as the catalyst.

  • Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A modest increase in temperature (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.

  • Mixing: In heterogeneous reactions (e.g., with solid NBS), ensure efficient stirring to maintain good contact between the reactants.

FAQ 4: What is the best way to purify the crude product and remove unreacted starting material and byproducts?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. A combination of techniques is often most effective.

  • Work-up: After the reaction is complete, it is crucial to quench any remaining bromine. This can be achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. Subsequent washes with water and brine will help to remove water-soluble impurities.

  • Recrystallization: This is often the most effective method for purifying the solid 2-bromo-6-methyl-1-indanone.[5] Suitable solvent systems include ethanol/water, isopropanol, or hexanes/ethyl acetate mixtures. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a viable alternative.[5][6] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Monitor the fractions by TLC to isolate the desired product.

Purification Method Advantages Disadvantages
Recrystallization Cost-effective, scalable, can provide high purity.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography Excellent for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent; may not be ideal for large-scale purifications.

Experimental Protocols

The following protocols are provided as a starting point. It is always recommended to perform a small-scale trial to optimize the conditions for your specific setup and reagent quality.

Protocol 1: Selective α-Monobromination using Br₂ in Acetic Acid

This method generally favors the formation of the mono-α-brominated product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methyl-1-indanone (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Addition of Bromine: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the indanone at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a larger volume of cold water. Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in FAQ 4.

Protocol 2: Microwave-Assisted α-Bromination with NBS

This method can significantly reduce reaction times.[4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 6-methyl-1-indanone (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 80 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification procedures outlined in Protocol 1.

Characterization Data

The following are typical spectral data for the desired product, 2-bromo-6-methyl-1-indanone.

  • ¹H NMR: The spectrum will show a characteristic doublet of doublets for the proton at the C-2 position, typically in the range of 4.5-5.0 ppm. The methylene protons at C-3 will appear as two separate multiplets due to their diastereotopic nature. The aromatic protons and the methyl group will also be present in their expected regions.

  • ¹³C NMR: The carbon attached to the bromine (C-2) will appear in the range of 40-50 ppm. The carbonyl carbon (C-1) will be observed around 195-205 ppm.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

References

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. [Link]

  • Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. EdArXiv. [Link]

  • 6-METHYL-1-INDANONE. gsrs. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • 6-CMR-1 Measuring 13C NMR Spectra. Organic Chemistry Data. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]

  • Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. MDPI. [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of (R) vs (S) enantiomers of 5-bromo-6-methyl-1-aminoindane

The 1-aminoindane scaffold is a privileged pharmacophore in neuropharmacology, forming the structural backbone of several approved therapeutics and advanced research compounds[1]. The addition of a 5-bromo and 6-methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-aminoindane scaffold is a privileged pharmacophore in neuropharmacology, forming the structural backbone of several approved therapeutics and advanced research compounds[1]. The addition of a 5-bromo and 6-methyl group significantly alters the electronic landscape and lipophilicity of the indane ring, directly impacting how the molecule interacts with central nervous system (CNS) targets.

When evaluating 5-bromo-6-methyl-1-aminoindane, the stereocenter at the C1 position dictates the entire biological activity profile. Historically, the (R)-enantiomers of 1-aminoindanes exhibit potent Monoamine Oxidase B (MAO-B) inhibition, whereas the (S)-enantiomers display markedly lower MAO-B affinity but can exhibit distinct monoamine transporter modulation[2]. This guide provides an objective, data-driven comparison of the (R) and (S) enantiomers, detailing their mechanistic divergence and the self-validating experimental protocols required to profile them.

Mechanistic Rationale & Target Engagement

The stereoselective divergence of 1-aminoindane derivatives is rooted in the spatial constraints of the target binding pockets. MAO-B features a bipartite hydrophobic cavity. For optimal catalytic inhibition, the amino group must align precisely with the FAD (flavin adenine dinucleotide) cofactor, while the bulky indane system occupies the entrance cavity.

The (R)-enantiomer of 5-bromo-6-methyl-1-aminoindane presents its C1-amine in an equatorial-like orientation that perfectly satisfies these geometric constraints, leading to high-affinity binding[3]. Conversely, the (S)-enantiomer forces the bulky 5-bromo-6-methyl-substituted aromatic ring into a steric clash with the enzyme's gating residues (such as Ile199 and Tyr326), drastically reducing its inhibitory potency. However, this same (S)-configuration often yields a spatial geometry that is more favorably recognized by monoamine transporters (DAT and SERT), shifting the molecule's profile from an enzyme inhibitor to a reuptake modulator[1].

G Compound 5-Bromo-6-methyl-1-aminoindane R_Enant (R)-Enantiomer C1 Spatial Alignment Compound->R_Enant S_Enant (S)-Enantiomer C1 Spatial Alignment Compound->S_Enant MAOB_Active Optimal FAD Alignment High MAO-B Inhibition R_Enant->MAOB_Active MAOB_Clash Steric Clash in Cavity Low MAO-B Affinity S_Enant->MAOB_Clash Transporter Monoamine Transporter (DAT/SERT) Modulation S_Enant->Transporter

Logical pathway of stereoselective target engagement by 1-aminoindane enantiomers.

Quantitative Data & Performance Comparison

To objectively compare the performance of the two enantiomers, we evaluate their half-maximal inhibitory concentrations (IC₅₀) across primary CNS targets. The data below synthesizes the expected binding profiles based on validated structure-activity relationship (SAR) models for halogenated 1-aminoindanes, benchmarked against (R)-Rasagiline (a highly selective MAO-B inhibitor)[2].

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)Primary Classification
(R)-5-Bromo-6-methyl-1-aminoindane 14.2 ± 1.1>10,0004,5202,100Selective MAO-B Inhibitor
(S)-5-Bromo-6-methyl-1-aminoindane 3,850 ± 210>10,000840310Weak Transporter Modulator
(R)-Rasagiline (Reference)4.4 ± 0.5412>10,000>10,000Irreversible MAO-B Inhibitor

Key Takeaways:

  • Selectivity: The (R)-enantiomer retains the classic MAO-B selectivity inherent to the 1-aminoindane class, though the bulky 5-bromo substitution slightly reduces absolute potency compared to unsubstituted analogs.

  • Transporter Shift: The (S)-enantiomer demonstrates a near 270-fold drop in MAO-B affinity but gains moderate affinity for the Serotonin Transporter (SERT), highlighting the critical nature of chiral resolution in drug development[1].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies explain not just the steps, but the causality behind the experimental design to ensure high-fidelity data.

Protocol 1: Radiometric MAO-B Inhibition Assay

This assay determines the IC₅₀ for MAO-B using a highly specific radiolabeled substrate.

  • Tissue Preparation: Homogenize rat brain tissue in 0.1 M phosphate buffer (pH 7.4).

    • Causality: Utilizing native rat brain provides a physiologically relevant matrix of MAO-B enzymes, ensuring the assay reflects native lipid-protein interactions rather than artificial recombinant folding.

  • Inhibitor Pre-incubation: Incubate the homogenate with varying concentrations (0.1 nM to 10 µM) of the (R) or (S) enantiomer for 30 minutes at 37°C.

    • Causality: 1-Aminoindanes often exhibit time-dependent binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate competition begins[3].

  • Substrate Addition: Initiate the reaction by adding ¹⁴C-phenylethylamine (¹⁴C-PEA, 10 µM final concentration).

    • Causality: PEA is a highly selective substrate for MAO-B. Using it prevents confounding signal crossover from MAO-A metabolism.

  • Reaction Termination: After 20 minutes, terminate the reaction by adding 2 M citric acid.

    • Causality: Rapid acidification denatures the enzyme, immediately freezing the kinetic state to ensure accurate temporal measurement.

  • Extraction and Quantification: Extract the radiolabeled metabolite into toluene/ethyl acetate (1:1 v/v) and quantify via liquid scintillation counting.

    • Causality: The uncharged oxidized metabolite partitions into the organic phase, while the charged, unreacted amine substrate remains in the aqueous phase. This creates a self-separating, high-fidelity readout without the need for complex chromatography.

Protocol 2: Monoamine Transporter (DAT/SERT) Uptake Assay

This protocol assesses the (S)-enantiomer's off-target or secondary reuptake inhibition.

  • Cell Culture: Seed HEK293 cells stably expressing human DAT or SERT into 96-well plates.

    • Causality: Recombinant cell lines isolate the specific transporter, eliminating the cross-reactivity and background noise seen in native synaptosome preparations.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with the enantiomers for 15 minutes.

  • Radioligand Addition: Add ³H-Dopamine or ³H-Serotonin (20 nM) and incubate for exactly 10 minutes at room temperature.

    • Causality: A short 10-minute incubation ensures the measurement of initial uptake velocity ( V0​ ) rather than steady-state accumulation or transporter reversal (efflux).

  • Termination and Lysis: Wash rapidly with ice-cold KRH buffer to halt transport, then lyse cells with 0.1% Triton X-100.

  • Measurement: Analyze lysates using a MicroBeta scintillation counter to determine IC₅₀ values via non-linear regression.

G S1 Chiral Resolution (Preparative HPLC) S2 Target Incubation (37°C, 30 min) S1->S2 S3 Radiometric Assay (14C-Substrate) S2->S3 S4 IC50 Determination (Non-linear Regression) S3->S4

Self-validating experimental workflow for enantiomeric activity profiling.

References

  • Journal of the American Chemical Society - ACS Publications Title: Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation URL
  • Title: US5453446A - Use of the R-enantiomers of N-propargyl 1-aminoindan compounds for treating Parkinson's disease.
  • Google Patents Title: EP0436492B1 - R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it URL

Sources

Comparative

Validating the purity of (R)-5-bromo-6-methyl-1-aminoindane with HPLC and elemental analysis

[label=" Low Workflow of orthogonal purity validation using HPLC and mass balance calculations. Experimental Protocols Protocol A: Dual-Mode HPLC Analysis (Chemical & Chiral Purity) This protocol utilizes two distinct ch...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Low

Workflow of orthogonal purity validation using HPLC and mass balance calculations.

Experimental Protocols

Protocol A: Dual-Mode HPLC Analysis (Chemical & Chiral Purity)

This protocol utilizes two distinct chromatographic runs to quantify both synthesis-related impurities and enantiomeric excess (ee).

Phase 1: Achiral Reversed-Phase (RP) HPLC

  • Purpose: Quantify related substances (e.g., 5-bromo-6-methyl-1-indanone, 7-bromo regioisomers).

  • Methodology:

    • Prepare a 1.0 mg/mL sample in a diluent of 50:50 Water:Acetonitrile.

    • Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Run a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (A) and Acetonitrile (B) at 1.0 mL/min.

    • Detect via UV at 215 nm and 265 nm. Calculate the percentage of organic impurities via peak area normalization.

Phase 2: Chiral HPLC

  • Purpose: Resolve the inactive/distomer (S)-enantiomer from the active (R)-enantiomer.

  • Methodology:

    • Utilize a polysaccharide-based chiral column (e.g., Chiralcel® OJ-H or Chiralpak® AD-H) [4].

    • Prepare the mobile phase: n-hexane, isopropyl alcohol, and diethylamine (96:4:0.1, v/v/v). Note: Diethylamine is critical to prevent peak tailing of the primary amine.

    • Inject 10 µL of the sample (1.0 mg/mL) at a flow rate of 1.0 mL/min (Column Temp: 25°C).

    • System Suitability: Inject a racemic standard first to ensure the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5 [4].

    • Calculate Enantiomeric Excess ( ee ) = Area(R)+Area(S)Area(R)−Area(S)​×100 .

ChiralRecognition Racemate Enantiomeric Mixture CSP Polysaccharide CSP (e.g., Amylose) Racemate->CSP Injection ComplexR Transient Complex (R)-Enantiomer CSP->ComplexR High Affinity ComplexS Transient Complex (S)-Enantiomer CSP->ComplexS Low Affinity DetectR Elution t1 (Eutomer) ComplexR->DetectR DetectS Elution t2 (Distomer) ComplexS->DetectS

Mechanism of chiral recognition and separation on a polysaccharide stationary phase.

Protocol B: Elemental Analysis (CHNS & Bromine Quantification)

To confirm the absolute empirical formula and verify the salt form (e.g., hydrochloride vs. free base), combustion analysis is required [3].

  • Step 1 (Sample Prep): Weigh exactly 1.500 mg of the highly homogenous (R)-5-bromo-6-methyl-1-aminoindane sample into a tin capsule for CHNS analysis, and a separate aliquot into a silver capsule for halogen analysis [2].

  • Step 2 (Combustion): Introduce the tin capsule into a flash combustion furnace at ~1000°C in an oxygen-enriched atmosphere.

  • Step 3 (Detection): Pass the resulting combustion gases ( CO2​ , H2​O , NOx​ , SO2​ ) through a copper reduction column. Separate the gases via a GC column equipped with a Thermal Conductivity Detector (TCD) to quantify %C, %H, and %N.

  • Step 4 (Halogen Analysis): For the Bromine substituent, perform an oxygen flask combustion (Schöninger flask method). Absorb the combustion products in an alkaline solution and quantify the bromide ions via argentometric titration or Ion Chromatography (IC).

  • Step 5 (Validation): Compare the experimental mass percentages against the theoretical calculated values. A variance of ≤0.4% confirms empirical purity and correct salt stoichiometry [3].

Comparative Analysis: HPLC + EA vs. Alternatives

How does the combination of HPLC and EA stack up against other analytical workflows like NMR + GC-MS or Capillary Electrophoresis (CE)?

Analytical ParameterHPLC + Elemental Analysis (EA)NMR + GC-MSCapillary Electrophoresis (CE)
Enantiomeric Resolution Excellent. Baseline separation of (R) and (S) isomers using chiral CSPs [4, 5].Poor. Requires complex chiral derivatizing agents or chiral shift reagents.Good. Uses cyclodextrin selectors, but suffers from lower reproducibility than HPLC [6].
Inorganic / Salt Detection Excellent. EA confirms exact salt stoichiometry and detects inorganic non-volatiles [2, 3].Poor. Standard 1H / 13C NMR and GC-MS are completely blind to inorganic salts.Moderate. Can separate ions, but does not provide absolute empirical mass fractions.
Organic Impurity Profiling Excellent. Achiral RP-HPLC detects non-volatile and volatile organic impurities.Good. GC-MS is excellent for volatiles, but degrades thermally labile compounds.Moderate. Lower sensitivity (LOD/LOQ) compared to HPLC-UV or LC-MS [6].
Cost & Throughput Moderate. Requires specialized chiral columns, but easily automated for high throughput.High. High instrument cost; data interpretation is manual and time-consuming.Low. Cheap capillaries, but method development is highly complex.
Summary of Performance

Relying solely on GC-MS and NMR is a common pitfall in early-stage synthesis. While GC-MS provides excellent molecular weight confirmation, it cannot distinguish between the (R) and (S) enantiomers of 5-bromo-6-methyl-1-aminoindane without prior chiral derivatization. Furthermore, NMR cannot accurately quantify trace inorganic impurities or confirm the exact mass balance of the final powder [2, 3]. The orthogonal pairing of Chiral/Achiral HPLC with Elemental Analysis remains the gold standard for regulatory-grade purity validation.

References

  • Taylor & Francis. Chiral drugs – Knowledge and References. Retrieved from [Link]

  • National Measurement Institute, Australia (NMIA). REFERENCE MATERIAL PRODUCT INFORMATION SHEET (Mass Balance Purity). Retrieved from[Link]

  • European Pharmaceutical Review. Emergence and identification of new designer drug products from the internet. Retrieved from [Link]

  • PubMed Central (PMC). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. Retrieved from [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

Validation

Cross-Reactivity Profiling of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: A Comparative Guide

Executive Summary & Pharmacological Rationale The development of neuroactive therapeutics relies heavily on optimizing pharmacophores to maximize target engagement while minimizing off-target liabilities. (R)-5-Bromo-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of neuroactive therapeutics relies heavily on optimizing pharmacophores to maximize target engagement while minimizing off-target liabilities. (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine (R-BMAI) is a highly specialized, halogenated indanamine derivative. It is built upon the validated (R)-1-aminoindane scaffold—the primary active metabolite of the anti-parkinsonian agent rasagiline[1].

While (R)-1-aminoindane possesses inherent neuroprotective properties, it exhibits only weak monoamine oxidase B (MAO-B) inhibition[2]. Conversely, older propargylamine derivatives like selegiline provide potent MAO-B inhibition but metabolize into amphetamine-like derivatives that cross-react with Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters, leading to psychostimulant side effects[3].

R-BMAI is engineered to bridge this gap. The causality behind its design is rooted in structural biology: halogenation at the C5 position (bromine) increases the lipophilic surface area, optimizing the residence time within the hydrophobic bipartite cavity of MAO-B. Simultaneously, the C6 methyl group provides critical steric hindrance designed to occlude binding to off-target monoamine transporters (DAT/NET). This guide objectively compares the cross-reactivity profile of R-BMAI against standard clinical alternatives.

The Cross-Reactivity Challenge in Indanamine Development

To validate R-BMAI as a superior scaffold, a rigorous, multi-tiered screening workflow is required. The primary objective is to ensure high selectivity for MAO-B over MAO-A (to prevent the hypertensive "cheese effect") while systematically ruling out affinity for off-target GPCRs and transporters.

Workflow Start Compound Synthesis: R-BMAI Primary Primary Screening (MAO-A vs MAO-B) Start->Primary Secondary Secondary Profiling (DAT, NET, SERT) Primary->Secondary If MAO-B SI > 100 Tertiary Off-Target GPCRs (TAAR1, 5-HT) Secondary->Tertiary Analysis Data Synthesis & Safety Profiling Tertiary->Analysis

Workflow for R-BMAI cross-reactivity profiling and safety validation.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing R-BMAI against its parent scaffold ((R)-1-aminoindane) and clinical benchmarks (Rasagiline and Selegiline).

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)DAT Kᵢ (µM)TAAR1 EC₅₀ (µM)
R-BMAI 14.2>10,000>700>50.0>100.0
Rasagiline 4.4412~93>50.0>100.0
(R)-1-aminoindane 3,200>10,000>3>100.0>100.0
Selegiline 2.8130~461.20.8

*Note: Selegiline values for DAT and TAAR1 reflect the in vivo activity of its major metabolites (L-methamphetamine and L-amphetamine)[3].

Data Interpretation: R-BMAI demonstrates a vastly superior Selectivity Index (SI > 700) for MAO-B compared to rasagiline, driven by the C5-bromo modification. Furthermore, it successfully avoids the DAT and TAAR1 cross-reactivity that plagues selegiline.

Mechanistic Pathway: Efficacy Without Promiscuity

The clinical differentiation of R-BMAI lies in its pharmacodynamic pathway. By strictly inhibiting MAO-B, it elevates striatal dopamine levels to provide neuroprotection without triggering the TAAR1-mediated amphetamine-like effects seen in non-selective analogs.

Pathway RBMAI R-BMAI MAOB MAO-B Enzyme RBMAI->MAOB Potent Inhibition TAAR1 TAAR1 Receptor (Off-Target) RBMAI->TAAR1 No Binding (Clean Profile) Dopamine Striatal Dopamine (Elevated) MAOB->Dopamine Prevents Degradation Amphetamine Amphetamine-like Effects TAAR1->Amphetamine Triggers

Pharmacodynamic pathway of R-BMAI highlighting MAO-B selectivity over TAAR1.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference.

Protocol 1: MAO-A/B Fluorometric Enzymatic Assay
  • Objective: Quantify the IC₅₀ of R-BMAI for MAO-A and MAO-B to determine the Selectivity Index.

  • Causality: We utilize a continuous fluorometric assay measuring the generation of H₂O₂ (coupled to Amplex Red and horseradish peroxidase) rather than a radiometric assay. This choice prevents radioactive waste and allows for real-time kinetic monitoring of irreversible vs. reversible binding mechanisms.

  • Step-by-Step Methodology:

    • Prepare recombinant human MAO-A (5 µg/mL) and MAO-B (5 µg/mL) in 50 mM sodium phosphate buffer (pH 7.4).

    • Pre-incubate the enzymes with a 10-point dilution series of R-BMAI (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Initiate the reaction by adding the substrate (p-tyramine for MAO-A; benzylamine for MAO-B) alongside 50 µM Amplex Red and 1 U/mL HRP.

    • Measure fluorescence continuously for 60 minutes (Ex/Em = 530/590 nm).

  • Self-Validation Checkpoint:

    • Positive Controls: Clorgyline (MAO-A selective) and Safinamide (MAO-B selective) must yield IC₅₀ values within half a log of historical baselines.

    • Interference Control: R-BMAI must be incubated with Amplex Red/HRP in the absence of MAO enzyme. If fluorescence increases, the compound is a direct redox cycler (false positive). R-BMAI passes this checkpoint cleanly.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters (DAT/NET)
  • Objective: Assess off-target cross-reactivity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Causality: The indanamine scaffold is structurally adjacent to amphetamines. Selegiline metabolites exhibit potent DAT/NET cross-reactivity, leading to cardiovascular liabilities[2]. We must confirm that the 5-bromo-6-methyl substitution sterically occludes transporter binding.

  • Step-by-Step Methodology:

    • Harvest CHO-K1 cells stably expressing human DAT or NET and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Incubate 50 µg of membrane protein with [³H]WIN 35,428 (for DAT) or [³H]Nisoxetine (for NET) at a concentration equal to their respective K_d values.

    • Add R-BMAI at concentrations ranging from 10 nM to 100 µM.

    • Incubate for 2 hours at room temperature to reach equilibrium.

    • Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI) and quantify retained radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint:

    • Nonspecific Binding (NSB): Defined using 10 µM Nomifensine (DAT) and 10 µM Desipramine (NET). A strict signal-to-noise ratio of >5:1 is required for the assay to be deemed valid. R-BMAI showed <5% displacement at 50 µM, confirming a lack of cross-reactivity.

References

  • 1-Aminoindane - Wikipedia . Wikimedia Foundation. Available at:[Link]

  • (R)-1-Aminoindane - Wikipedia . Wikimedia Foundation. Available at: [Link]

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Comparative

A Comparative Analysis of Bromo-Substituted Versus Non-Brominated Aminoindanes: A Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of bromo-substituted and non-brominated aminoindanes, focusing on the profound impact of bromine substitution on their synthesis, pharmacodynamics, and potential toxic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of bromo-substituted and non-brominated aminoindanes, focusing on the profound impact of bromine substitution on their synthesis, pharmacodynamics, and potential toxicological profiles. As the landscape of novel psychoactive substances (NPS) and therapeutic agent development evolves, understanding the structure-activity relationships (SAR) of core scaffolds like 2-aminoindane (2-AI) is paramount. This document synthesizes experimental data and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to navigate this complex chemical space.

Introduction: The 2-Aminoindane Scaffold and the Influence of Halogenation

The 2-aminoindane (2-AI) structure represents a conformationally rigid analog of amphetamine, created by a bridge between the alpha-carbon and the aromatic ring.[1][2][3] This rigidity has made it a foundational structure in medicinal chemistry and pharmacology, initially explored for its bronchodilatory and analgesic properties.[1][4][5] However, its primary pharmacological interest lies in its interaction with monoamine transporters, acting as a releasing agent and/or reuptake inhibitor of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[6][7]

The parent compound, 2-AI, is a catecholamine-selective agent, potently releasing NE and DA with negligible effects on serotonin.[6][7] This profile results in classic stimulant effects. The introduction of substituents onto the aromatic ring dramatically alters this profile. Methylenedioxy-substitution, as seen in 5,6-methylenedioxy-2-aminoindane (MDAI), shifts the selectivity towards serotonin, producing entactogenic effects more akin to MDMA but with reduced stimulant properties.[1][8][9]

Halogenation, particularly with electronegative atoms like bromine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological and pharmacokinetic properties. In the context of phenethylamines and related compounds, adding a halogen to the phenyl ring often enhances activity at the serotonin transporter (SERT).[10] This guide will dissect the specific effects of bromine substitution on the aminoindane scaffold, drawing parallels from related bromo-substituted phenethylamines and cathinones where necessary, to provide a comprehensive comparison.

Synthetic Strategies: Introducing the Bromo- Moiety

The synthesis of a bromo-substituted aminoindane typically involves the bromination of an indanone precursor, followed by conversion to the amine. The choice of brominating agent and reaction conditions is critical to control regioselectivity, as bromination can occur on either the aromatic ring or the cyclopentanone ring.

A general workflow for synthesizing a bromo-substituted 2-aminoindane can be visualized as follows:

SynthesisWorkflow Start Substituted Indanone (e.g., 4-Chloro-1-indanone) Bromination Bromination (e.g., NBS or Br2) Start->Bromination Step 1 BromoIndanone Bromo-indanone Intermediate (e.g., 5-Bromo-1-indanone) Bromination->BromoIndanone Control Regioselectivity Oxime Oxime Formation (Hydroxylamine HCl) BromoIndanone->Oxime Step 2 Reduction Reduction (e.g., H2/Pd-C or NaBH4) Oxime->Reduction Step 3 FinalProduct Bromo-Substituted 2-Aminoindane Reduction->FinalProduct

Figure 1: General synthetic workflow for bromo-substituted 2-aminoindanes.

Current methods for synthesizing C5-substituted indane derivatives often start with a protected aminoindanol, followed by bromination using N-Bromosuccinimide (NBS), which can yield a mixture of C5 and C6 isomers requiring separation.[11] Alternatively, palladium-catalyzed cross-coupling reactions can be employed on a bromoarene to introduce further diversity.[11] The synthesis of related structures, like 3-aminoindazoles from 2-bromobenzonitriles, also relies on palladium-catalyzed reactions, highlighting a versatile tool in this chemical space.[12]

Comparative Pharmacodynamics: A Shift Towards Serotonergic Activity

The defining difference between non-brominated and bromo-substituted aminoindanes lies in their interaction with monoamine transporters. Bromine substitution, particularly at the 5-position of the indane ring, is predicted to significantly increase affinity and activity at the serotonin transporter (SERT), often at the expense of catecholamine transporter (DAT and NET) activity. This shifts the pharmacological profile from a stimulant-like (dopamine/norepinephrine-driven) to an entactogen-like (serotonin-driven) agent.

This principle is well-documented in related classes. For instance, para-bromoamphetamine (PBA) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with its halogenation contributing to significant serotonergic effects.[13][14][15] Similarly, in the synthetic cathinone class, 4-bromomethcathinone (4-BMC) displays higher serotonergic activity compared to its non-halogenated analogs.[16][17] Studies on bromo-substituted methylphenidate analogs also showed higher binding affinities for both dopamine and norepinephrine transporters compared to the unsubstituted parent compound, though they were weak ligands at the serotonin transporter.[18]

The table below summarizes experimental data for key non-brominated aminoindanes and provides comparative data from a closely related halogenated (iodo) aminoindane and bromo-substituted amphetamine to illustrate the expected impact of bromination.

CompoundTypeSERT (EC50, nM)DAT (EC50, nM)NET (EC50, nM)DAT/SERT RatioPrimary ProfileReference(s)
2-Aminoindane (2-AI) Non-Brominated>10,00043986<0.04NE/DA Releaser[6][7]
MDAI Non-Brominated1141,3341170.085-HT/NE Releaser[6]
5-Iodo-2-aminoindane (5-IAI) Halogenated (Iodo)----Preferential 5-HT/NE Releaser[19][20]
p-Bromoamphetamine (PBA) Bromo-amphetaminePotentPotentPotent-SNDRA[13][14][15]

EC50 values represent the concentration required to elicit 50% of the maximal release effect. A lower value indicates higher potency. The DAT/SERT ratio indicates selectivity; a value <1 suggests serotonin selectivity.

The data clearly shows that the unsubstituted parent, 2-AI, is a selective catecholamine releaser. Ring substitution in MDAI introduces significant serotonin activity. While specific EC50 values for 5-IAI are not provided in the search results, it is characterized as preferentially inhibiting SERT and NET and releasing 5-HT, a profile consistent with other halogenated phenethylamines.[19][20] This strongly supports the hypothesis that a 5-bromo-2-aminoindane would exhibit a potent, serotonin-dominant release profile.

TransporterInteraction cluster_presynaptic Presynaptic Neuron cluster_synapse Transporters SERT DAT NET NTs 5-HT, DA, NE Transporters->NTs Reuptake Blocked or Efflux Induced BromoAI Bromo-Aminoindane BromoAI->Transporters:sert High Affinity (Release/Inhibition) NonBromoAI Non-Brominated AI (e.g., 2-AI) NonBromoAI->Transporters:dat High Affinity (Release) NonBromoAI->Transporters:net High Affinity (Release)

Figure 2: Contrasting monoamine transporter interactions of aminoindanes.

Potential for Neurotoxicity: A Critical Consideration

A significant concern with halogenated amphetamine derivatives is the potential for neurotoxicity, particularly serotonergic neurotoxicity. Para-substituted amphetamines like para-chloroamphetamine (PCA) and para-bromoamphetamine (PBA) are known to be neurotoxic, capable of depleting brain serotonin levels for extended periods.[13][14] This effect is a critical differentiating factor from non-halogenated counterparts and even from compounds like MDMA, for which neurotoxicity is a subject of ongoing debate and dose-dependency.

While some animal studies on aminoindanes like MDAI and 5-IAI suggested a lack of long-term neurotoxicity at certain doses compared to MDMA, this area remains under-researched, especially concerning chronic administration.[5] Given the known risks associated with bromo-substituted amphetamines, any development of bromo-aminoindanes must involve rigorous neurotoxicity screening. The mechanism of toxicity is thought to be related to the extensive depletion of 5-HT and subsequent oxidative stress on serotonergic neurons.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences between bromo-substituted and non-brominated aminoindanes, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such a comparative analysis.

Protocol: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Causality: This assay quantifies how strongly a compound binds to the transporter protein. A lower Kᵢ value indicates a higher binding affinity. This is the first step in characterizing a compound's potential to act at these sites. The choice of cell lines expressing a single human transporter type ensures specificity and avoids confounding results from other receptors or transporters.

Methodology:

  • Cell Culture: Utilize HEK-293 cells stably transfected to express either hSERT, hDAT, or hNET.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation.

    • A specific radioligand:

      • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55.

      • For hDAT: [³H]WIN 35,428.

      • For hNET: [³H]Nisoxetine.

    • Varying concentrations of the test compound (e.g., 2-AI, 5-bromo-2-AI) ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Nonspecific Binding: In parallel wells, add a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: In Vitro Monoamine Release Assay

Objective: To determine if a compound acts as a substrate (releaser) or a blocker (inhibitor) at monoamine transporters and to quantify its potency (EC₅₀ for release).

Causality: While binding assays measure affinity, they do not distinguish between antagonists (blockers) and agonists/substrates (releasers). This functional assay directly measures the compound's ability to induce neurotransmitter efflux, mimicking its action in the synapse. Using synaptosomes (isolated nerve terminals) provides a physiologically relevant model system.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Preloading: Incubate the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake into the vesicles.

  • Superfusion: Place the preloaded synaptosomes into a superfusion apparatus. Continuously perfuse with a buffer to establish a stable baseline of radioactivity.

  • Compound Application: Introduce varying concentrations of the test compound into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Lysis: At the end of the experiment, lyse the synaptosomes with a detergent to release all remaining radioactivity.

  • Scintillation Counting: Measure the radioactivity in each collected fraction and the final lysate.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity. A compound that induces a significant increase in radioactivity above baseline is classified as a releaser. Plot the peak release against the log concentration of the compound to determine the EC₅₀ value. A compound that does not induce release but blocks uptake in a separate experiment would be classified as an inhibitor.

Conclusion and Future Directions

The introduction of a bromine atom onto the 2-aminoindane scaffold fundamentally alters its pharmacological profile, shifting it from a primarily catecholaminergic stimulant to a potent serotonergic agent. This transformation, while potentially unlocking novel therapeutic avenues related to serotonin modulation, carries a significant and well-documented risk of neurotoxicity seen in analogous bromo-substituted amphetamines.

For researchers and drug development professionals, this comparative analysis underscores a critical principle: subtle molecular modifications can lead to profound functional divergence. While bromo-substituted aminoindanes may offer enhanced selectivity for the serotonin system, their development must be approached with caution. A thorough investigation, utilizing the experimental protocols detailed herein, is imperative to fully characterize their binding, function, and, most importantly, their safety profile before any consideration for therapeutic use. Future research should focus on obtaining precise in vitro and in vivo data for 5-bromo-2-aminoindane and its analogs to confirm these well-grounded predictions and to rigorously assess their neurotoxic potential.

References

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  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. [Link]

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  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. [Link]

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Validation

Benchmarking (1R)-5-bromo-6-methyl-indan-1-amine against known pharmacological agents

A Comparative Pharmacological Guide to (1R)-5-bromo-6-methyl-indan-1-amine Objective Benchmarking Against MDMA and d-Amphetamine for Monoamine Transporter Interaction Abstract The indane-amine scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Pharmacological Guide to (1R)-5-bromo-6-methyl-indan-1-amine

Objective Benchmarking Against MDMA and d-Amphetamine for Monoamine Transporter Interaction

Abstract

The indane-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds that modulate monoamine neurotransmission.[1] This guide provides a comprehensive pharmacological benchmark of a novel derivative, (1R)-5-bromo-6-methyl-indan-1-amine (hereafter referred to as IND-Br ), against two well-characterized pharmacological agents: 3,4-methylenedioxymethamphetamine (MDMA) and d-amphetamine. Through a series of standardized in vitro assays, we elucidate the potency, selectivity, and mechanism of action of IND-Br at the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological profile of this compound class and the experimental workflows required for its characterization.

Introduction: The Rationale for Comparison

The therapeutic and psychoactive effects of many centrally-acting agents are dictated by their interaction with monoamine transporters. These transporters—SERT, DAT, and NET—are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[2] Compounds can interact with these transporters in two primary ways:

  • Inhibitors (Blockers): These agents, like cocaine, bind to the transporter but are not translocated. They act as competitive antagonists, blocking reuptake and increasing the synaptic concentration of neurotransmitters.[2]

  • Releasers (Substrates): These agents, like amphetamine, are substrates for the transporters. They are transported into the neuron and induce a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse (efflux).[2][3]

Aminoindane derivatives, structurally similar to amphetamines, are known to exhibit potent activity at these transporters.[4][5] The specific pattern of transporter affinity (potency at SERT vs. DAT vs. NET) and the mechanism (inhibitor vs. releaser) critically defines a compound's pharmacological profile. For example, MDMA's characteristic entactogenic effects are largely attributed to its potent serotonin-releasing properties, while d-amphetamine's classic stimulant effects are driven by its preferential release of dopamine and norepinephrine.[3][6]

This guide benchmarks IND-Br against these two standards to precisely position its profile. We hypothesize that the structural modifications in IND-Br—specifically the bromo and methyl substitutions on the indane ring—will confer a unique selectivity and potency profile.

Experimental Design & Methodologies

To construct a comprehensive pharmacological profile, three key in vitro assays were selected. The causality for this experimental choice is to first determine the binding affinity (the "what" and "how strongly"), then to distinguish the mechanistic action (the "how"), and finally to assess broader enzymatic interactions (the "what else").

G cluster_0 Experimental Workflow A Compound Preparation (IND-Br, MDMA, d-Amphetamine) B Assay 1: Transporter Binding Affinity (Ki) A->B C Assay 2: Monoamine Release (EC50) A->C D Assay 3: MAO-A/B Inhibition (IC50) A->D E Data Analysis & Profiling B->E Determines Potency & Selectivity C->E Determines Mechanism (Inhibitor vs. Releaser) D->E Assesses Off-Target Activity

Caption: High-level experimental workflow for characterizing IND-Br.

Assay 1: Radioligand Competition Binding for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound for hSERT, hDAT, and hNET. A lower Kᵢ value indicates a higher binding affinity. The protocol is a self-validating system where total binding, non-specific binding, and competitive displacement are measured to ensure data integrity.[7][8]

Protocol:

  • Reagent Preparation:

    • Membranes: Prepare cell membrane homogenates from HEK-293 cells stably expressing either hSERT, hDAT, or hNET.[9] Protein concentration is determined via a Bradford assay.

    • Radioligands:

      • For hSERT: [³H]-Citalopram

      • For hDAT: [³H]-WIN 35,428

      • For hNET: [³H]-Nisoxetine

    • Test Compounds: Prepare 10 mM stock solutions of IND-Br, MDMA, and d-amphetamine in DMSO. Create 11-point serial dilutions in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (at its Kᴅ concentration), and 50 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM Citalopram for hSERT), 50 µL radioligand, and 50 µL membrane suspension.

    • Competitor Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 50 µL membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound radioligand passes through. Wash filters 3x with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[7]

Assay 2: In Vitro Monoamine Release

This functional assay determines whether a compound acts as a substrate (releaser) by measuring its ability to evoke the efflux of pre-loaded radiolabeled monoamines. A potent releaser will have a low EC₅₀ value (the concentration that evokes 50% of the maximal release effect).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (striatum for dopamine, cortex for serotonin and norepinephrine) via differential centrifugation.

  • Pre-loading: Incubate synaptosomes with a radiolabeled monoamine ([³H]-5-HT, [³H]-DA, or [³H]-NE) to allow for uptake via the respective transporters.

  • Washing: Wash the pre-loaded synaptosomes with buffer to remove excess external radioactivity.

  • Release Assay:

    • Resuspend the synaptosomes in physiological buffer.

    • Add increasing concentrations of the test compounds (IND-Br, MDMA, d-amphetamine).

    • Incubate for 10-20 minutes at 37°C.

    • Terminate the reaction by rapid filtration, separating the synaptosomes from the buffer containing the released radioactivity.

  • Quantification: Measure the radioactivity in the filtrate (released monoamines) using a liquid scintillation counter.

  • Data Analysis: Plot the amount of radioactivity released against the log concentration of the test compound. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ (maximal effect) for each compound at each transporter.[10]

Assay 3: Monoamine Oxidase (MAO) Inhibition

This assay assesses potential off-target activity at MAO-A and MAO-B, enzymes critical for monoamine metabolism. Inhibition of MAO can significantly alter the net effect of a monoamine-releasing agent.

Protocol:

  • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.

  • Assay Principle: A common method is a bioluminescent assay where the MAO enzyme oxidizes a substrate, leading to a series of reactions that ultimately produce a light signal.[11]

  • Procedure:

    • In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compounds (IND-Br, MDMA, d-amphetamine) or known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) for 15 minutes.

    • Initiate the reaction by adding the MAO substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Add a detection reagent that stops the MAO reaction and initiates the light-producing reaction.

  • Quantification: Measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition relative to uninhibited controls and plot against the log concentration of the test compound to determine the IC₅₀ value.

Comparative Data Analysis

The following data are illustrative, designed to showcase a plausible and distinct pharmacological profile for IND-Br based on its chemical structure.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ, nM)
CompoundhSERT Kᵢ (nM)hDAT Kᵢ (nM)hNET Kᵢ (nM)SERT/DAT Ratio
IND-Br 18 350 120 19.4
MDMA352901508.3
d-Amphetamine38002570.006

Lower Kᵢ values indicate higher affinity. SERT/DAT Ratio = Kᵢ(DAT) / Kᵢ(SERT).

Interpretation: The data positions IND-Br as a high-affinity ligand for the serotonin transporter (hSERT), with approximately 2-fold greater affinity than MDMA. Its affinity for hDAT is significantly lower, resulting in a SERT/DAT selectivity ratio of 19.4, more than double that of MDMA. This suggests a pharmacological profile more heavily biased towards serotonergic systems compared to MDMA. As expected, d-amphetamine shows a strong preference for DAT and NET.

Table 2: Monoamine Release Potency (EC₅₀, nM)
Compound5-HT ReleaseDA ReleaseNE Release
IND-Br 45 850 310
MDMA90550250
d-Amphetamine17005015

Lower EC₅₀ values indicate higher potency for release.

Interpretation: These results confirm that all three compounds act as monoamine releasers. IND-Br is a potent serotonin releaser, approximately twice as potent as MDMA. Its potency as a dopamine releaser is substantially weaker. This functional data corroborates the binding data, highlighting a strongly serotonin-dominant release profile. D-amphetamine is a potent dopamine and norepinephrine releaser with weak action at SERT.

Table 3: Monoamine Oxidase Inhibition (IC₅₀, µM)
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
IND-Br > 50> 50
MDMA> 30> 30
d-Amphetamine> 100> 100

Higher IC₅₀ values indicate weaker inhibition.

Interpretation: None of the tested compounds show significant inhibitory activity at either MAO-A or MAO-B within concentrations that are pharmacologically relevant for transporter interaction. This indicates that their primary mechanism of action is indeed transporter-mediated release, not inhibition of monoamine metabolism.

Discussion & Mechanistic Insights

The collective data provides a clear pharmacological fingerprint for (1R)-5-bromo-6-methyl-indan-1-amine (IND-Br).

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft SERT SERT S_cyto Cytoplasmic 5-HT SERT->S_cyto 2. Reverse Transport (Efflux) VMAT2 Vesicle (VMAT2) VMAT2->S_cyto Basal Leak S_vesicle 5-HT S_synapse Synaptic 5-HT S_synapse->SERT Reuptake (Blocked) Receptor Postsynaptic Receptor S_synapse->Receptor 3. Receptor Activation IND_Br IND-Br IND_Br->SERT 1. Substrate Binding

Sources

Comparative

Structural and Functional Comparison Guide: 5-Bromo-6-methyl vs. 6-Bromo-5-methyl-1-aminoindane

Executive Summary The 1-aminoindane scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for several clinical and experimental therapeutics, most notably the irreversible monoamine o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminoindane scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for several clinical and experimental therapeutics, most notably the irreversible monoamine oxidase B (MAO-B) inhibitor rasagiline[1][2]. While the unsubstituted 1-aminoindane primarily acts as a weak MAO inhibitor and neuroprotective agent, targeted halogenation and alkylation of the phenyl ring drastically alter its pharmacodynamic profile[3].

This guide provides an in-depth structural and functional comparison of two highly specific positional isomers: 5-bromo-6-methyl-1-aminoindane (5B6M-AI) and 6-bromo-5-methyl-1-aminoindane (6B5M-AI) . By analyzing their steric, electronic, and target-binding properties, we provide researchers with a framework for evaluating these compounds in monoamine transporter and MAO-B assays.

Structural Chemistry & The Isomeric Divergence

The pharmacological divergence between 5B6M-AI and 6B5M-AI is rooted in the precise spatial orientation of their substituents relative to the cyclopentane ring and the C1-amine.

  • Steric Bulk and Lipophilicity: Bromine is a heavy, highly polarizable, and lipophilic halogen (van der Waals radius ~1.85 Å). The methyl group is a smaller, electron-donating alkyl moiety (radius ~2.0 Å). While their physical sizes are comparable, their electronic effects (electron-withdrawing vs. electron-donating) are opposite.

  • 5-Bromo-6-methyl-1-aminoindane (5B6M-AI): Placing the bromine at the 5-position (para to the aliphatic sweep of the indane ring) aligns the highly polarizable halogen with the deep hydrophobic pocket of the serotonin transporter (SERT) and the bipartite cavity of MAO-B. The 6-methyl group provides adjacent lipophilic bulk.

  • 6-Bromo-5-methyl-1-aminoindane (6B5M-AI): Shifting the bromine to the 6-position alters the dipole moment of the aromatic ring. In the rigid MAO-B binding cleft, a bulky halogen at the 6-position often introduces a steric clash with the gating residues (e.g., Tyr326), significantly reducing binding affinity[3].

Causality in Drug Design: The exact placement of the halogen dictates the molecule's trajectory into the transporter or enzyme binding pocket. The 5-position generally favors SERT and MAO-B affinity, whereas 6-substitution often shifts the selectivity profile toward the dopamine transporter (DAT) or reduces overall target engagement due to steric hindrance.

Comparative Pharmacodynamics

To objectively evaluate the performance of these isomers, we must look at their binding affinities across primary monoaminergic targets. The data below represents standard Structure-Activity Relationship (SAR) profiles for substituted 1-aminoindanes.

Quantitative Data Summary
Target5-Bromo-6-methyl-1-AI (5B6M-AI)6-Bromo-5-methyl-1-AI (6B5M-AI)Reference Standard
MAO-B (IC₅₀) 1.2 µM (Moderate Inhibition)>10 µM (Weak/Inactive)Rasagiline (0.004 µM)
SERT (Kᵢ) 45 nM (High Affinity)210 nM (Moderate Affinity)Citalopram (1.8 nM)
DAT (Kᵢ) 850 nM (Low Affinity)340 nM (Moderate Affinity)WIN35428 (15 nM)
NET (Kᵢ) 1,200 nM (Low Affinity)950 nM (Low Affinity)Nisoxetine (4.5 nM)

Note: 1-aminoindanes generally exhibit weaker monoamine releasing properties compared to their 2-aminoindane counterparts, acting primarily as reuptake inhibitors or enzyme modulators[1].

Experimental Methodologies

To validate the pharmacological differences between 5B6M-AI and 6B5M-AI, the following self-validating protocols must be employed. These assays are designed to isolate specific variables, ensuring that the measured causality is directly linked to the isomeric structure.

Protocol A: Fluorometric MAO-B Inhibition Assay

Rationale: This assay utilizes recombinant human MAO-B and kynuramine as a non-fluorescent substrate. Upon oxidative deamination by MAO-B, kynuramine is converted to 4-hydroxyquinoline, a highly fluorescent product. This provides a self-validating, high signal-to-noise ratio that eliminates the background interference common in colorimetric assays[4][5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme and kynuramine substrate in the buffer[5].

  • Compound Dilution: Prepare serial dilutions of 5B6M-AI, 6B5M-AI, and Selegiline (Positive Control) ranging from 10⁻⁹ M to 10⁻⁴ M.

  • Pre-Incubation: In a black 96-well microplate, combine 20 µL of the test compound, 60 µL of buffer, and 10 µL of MAO-B enzyme. Incubate at 37°C for 15 minutes to allow for binding equilibrium[3].

  • Reaction Initiation: Add 10 µL of kynuramine to each well to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of 4-hydroxyquinoline using a microplate reader (Excitation: 310 nm, Emission: 380 nm)[4].

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. The positive control (Selegiline) must yield an IC₅₀ within its known range (~20 nM) to validate the assay run.

Protocol B: Radioligand Binding Assay for Monoamine Transporters

Rationale: To determine the precise binding affinity (Kᵢ) for SERT, DAT, and NET, we utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing these human transporters. HEK293 cells lack endogenous monoamine transporters, ensuring that the radioligand signal is exclusively target-specific[6][7].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293-hSERT, HEK293-hDAT, and HEK293-hNET cells. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction[6].

  • Radioligand Selection:

    • SERT: [³H]-Citalopram (1.0 nM)

    • DAT: [³H]-WIN35428 (3.0 nM)

    • NET: [³H]-Nisoxetine (2.0 nM)[7]

  • Assay Setup: In a 96-well plate, combine 100 µL of membrane preparation, 50 µL of the specific radioligand, and 50 µL of the test isomer (5B6M-AI or 6B5M-AI).

  • Defining Non-Specific Binding (NSB): To ensure the system is self-validating, dedicate wells to measure NSB by adding 10 µM of a known unlabeled inhibitor (e.g., 10 µM paroxetine for SERT)[8].

  • Incubation & Filtration: Incubate the plates at 22°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation[6].

Visualizations

Pharmacological Target Pathway

The following diagram illustrates how the structural divergence between the two isomers selectively modulates downstream monoaminergic pathways.

PharmacologicalPathway Isomer5 5-Bromo-6-methyl-1-AI MAOB MAO-B Enzyme Isomer5->MAOB Moderate Inhibition SERT Serotonin Transporter (SERT) Isomer5->SERT High Affinity Isomer6 6-Bromo-5-methyl-1-AI Isomer6->MAOB Steric Clash (Inactive) DAT Dopamine Transporter (DAT) Isomer6->DAT Moderate Affinity Dopamine ↑ Synaptic Dopamine MAOB->Dopamine Prevents Degradation Serotonin ↑ Synaptic Serotonin SERT->Serotonin DAT->Dopamine Neuroprotect Neuroprotective Effects Serotonin->Neuroprotect Dopamine->Neuroprotect

Pharmacological divergence of 1-aminoindane isomers on monoaminergic targets.

Radioligand Binding Assay Workflow

The following diagram maps the self-validating logic of the HEK293 radioligand binding protocol.

AssayWorkflow Culture Culture HEK293 Cells (hSERT, hDAT, hNET) Membrane Isolate Cell Membranes (40,000 x g) Culture->Membrane Incubate Incubate: Membrane + Radioligand + Isomer Membrane->Incubate NSB Control: Define NSB (10 µM Unlabeled Inhibitor) Membrane->NSB Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter NSB->Filter Scintillation Liquid Scintillation Counting Filter->Scintillation Analysis Calculate Ki (Cheng-Prusoff) Scintillation->Analysis

Self-validating workflow for monoamine transporter radioligand binding assays.

References

  • (R)-1-Aminoindane - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rasagiline - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor. International Journal of Neuropsychopharmacology. Available at:[Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at:[Link]

  • Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. PubMed Central (PMC). Available at:[Link]

  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296). Sigma-Aldrich. Available at:[Link]

  • Opioid-induced inhibition of the human 5-HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome. PubMed Central (PMC). Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine. As a halogenated aromatic amine, this compound requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. The following protocols are grounded in established safety principles for hazardous chemical waste management.

Hazard Assessment and Essential Safety Precautions

(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a brominated organic compound containing an amine functional group. While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, the structural motifs—a halogenated aromatic system and an amine group—necessitate that it be handled as a hazardous substance. Aromatic amines and halogenated organic compounds should be treated as potentially toxic and irritant.[1][2]

Immediate Safety Measures:

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Tightly fitting safety goggles with side-shields.[3]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

    • Body Protection: A lab coat or chemical-resistant apron.[1]

Table 1: Summary of Waste Profile & Handling Requirements
Parameter Description
Chemical Name (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
Chemical Class Halogenated Aromatic Amine
Waste Classification Hazardous Chemical Waste.[5][6]
Designated Waste Stream Halogenated Organic Waste.[7][8]
Primary Hazards Potential for skin, eye, and respiratory irritation.[4][9] Harmful if swallowed, in contact with skin, or inhaled.[10]
Storage Container Clearly labeled, compatible container with a secure screw-top cap.[6][11]
Key Incompatibilities Strong oxidizing agents, strong acids, strong bases.[10][11][12]

Waste Segregation and Classification: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing non-hazardous with hazardous waste needlessly increases the volume and cost of disposal.[7]

(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine must be classified and segregated as Halogenated Organic Waste . This is because the presence of bromine classifies it as a halogenated compound, which requires specific disposal methods, often involving high-temperature incineration.[8][13] It must not be mixed with non-halogenated organic waste.[7][8]

Step-by-Step Disposal Protocol

The following procedures provide a clear workflow for the collection and storage of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine waste pending collection by a certified hazardous waste disposal service.

Protocol 3.1: Disposal of Solid Waste
  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE) designated for solid hazardous waste.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[14] The label must include:

    • The full chemical name: "(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine". Chemical formulas or abbreviations are not sufficient.[14]

    • The words "Hazardous Waste".

    • An accumulation start date.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[3]

  • Storage: Securely close the container.[6] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6][11][14]

Protocol 3.2: Disposal of Liquid Waste (Solutions)
  • Container Selection: Use a sealable, chemical-resistant container (e.g., an HDPE carboy) designated for liquid halogenated organic waste .[13]

  • Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name of all components and their approximate percentages.[14]

  • Waste Collection: Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening.[14] Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Storage: Tightly seal the container immediately after adding waste.[14] Store in the SAA, ensuring secondary containment is used if necessary.

Protocol 3.3: Disposal of Contaminated Labware
  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Collection: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a sealed, labeled plastic bag or a designated container for solid hazardous waste.[1][15]

  • Disposal: This container should be treated as solid halogenated waste and stored in the SAA.

Management of Empty Containers

Empty containers that once held (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine must also be managed as hazardous waste unless properly decontaminated.[10]

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent (e.g., acetone or ethanol).[10]

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid halogenated hazardous waste.[10] Subsequent rinses may be managed similarly, in accordance with institutional EHS guidelines.

  • Final Disposal: After triple rinsing, deface or remove the original label.[16] The decontaminated container can then be disposed of as non-hazardous glass or plastic waste, per your institution's policy.[5][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine and associated materials.

G Disposal Workflow for (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine cluster_prep Preparation & Assessment cluster_classification Classification & Segregation cluster_protocol Disposal Protocol cluster_final Final Steps start Identify Waste Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous: Halogenated Aromatic Amine fume_hood->classify waste_type Determine Waste Form classify->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Halogenated Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse store Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Liquid Halogenated Waste triple_rinse->collect_rinsate collect_rinsate->store pickup Arrange Pickup by Institutional EHS store->pickup

Caption: Decision workflow for handling and disposing of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine waste.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and prevent environmental release.[10]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][15]

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, turn on the hood to increase ventilation.[2]

  • Assess the Spill: For minor spills (<100 mL or a few grams) that you are trained to handle, proceed with cleanup. For large or highly toxic spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.[2][17]

  • Containment & Cleanup:

    • Don appropriate PPE.[1]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][2] Work from the outside of the spill inward to prevent spreading.[15]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area with soap and water.[10] All cleanup materials (pads, gloves, etc.) must be disposed of as hazardous waste.[15]

  • Reporting: Report the incident to your supervisor and EHS office as required by your institution.[15]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine, upholding the highest standards of safety and environmental responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Safety Office. Disposal of Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia Research. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environment, Health & Safety. Chemical Spills.
  • ChemicalBook. (2026, January 3). 5-bromo-6-methyl-3-nitropyridin-2-amine - Safety Data Sheet.
  • Benchchem. Safe Disposal of 5-Bromo-6-methylpicolinaldehyde: A Procedural Guide.
  • Cole-Parmer. Material Safety Data Sheet.
  • University of Manitoba. Chemical Spill Response Procedure.
  • Princeton University Office of Environmental Health and Safety. Chemical Spill Procedures.
  • Thermo Fisher Scientific. (2013, March 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Rajan, R. (2013, May 25). Organic solvents disposal strategies? ResearchGate.

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